molecular formula C10H14BrN B183888 N-(2-bromobenzyl)propan-2-amine CAS No. 90944-51-7

N-(2-bromobenzyl)propan-2-amine

Cat. No.: B183888
CAS No.: 90944-51-7
M. Wt: 228.13 g/mol
InChI Key: NFLHVGAIJGWPQT-UHFFFAOYSA-N
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Description

N-(2-Bromobenzyl)propan-2-amine serves as a versatile small-molecule scaffold in medicinal chemistry and pharmacology research, providing a core structure for the development and synthesis of novel bioactive compounds . This compound is structurally related to noradrenergic neurotoxins, making it a valuable tool for neuroscientists studying the function and pathology of noradrenaline neurons in the central and peripheral nervous systems . The 2-bromobenzyl moiety is a key functional group that can facilitate further chemical modifications through various cross-coupling reactions, allowing researchers to explore structure-activity relationships and develop new chemical entities. Compounds within the propan-2-amine class have been investigated for their potential as dual inhibitors of key enzymatic targets, such as cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH), which are implicated in inflammatory processes and pain perception . Furthermore, synthetic 1,3-bis(aryloxy)propan-2-amines, which share a similar propan-2-amine backbone, have demonstrated significant antibacterial activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of this chemical class in antimicrobial research .

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-8(2)12-7-9-5-3-4-6-10(9)11/h3-6,8,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLHVGAIJGWPQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60475270
Record name N-(2-bromobenzyl)propan-2-amine
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Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90944-51-7
Record name 2-Bromo-N-(1-methylethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90944-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-bromobenzyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-(2-bromobenzyl)propan-2-amine CAS number 1051919-30-2

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(2-bromobenzyl)propan-2-amine (CAS 1051919-30-2): Synthesis, Reactivity, and Applications

Executive Summary

This compound is a secondary amine that serves as a valuable bifunctional building block for chemical synthesis and drug discovery. Its structure incorporates a reactive secondary amine for derivatization and an ortho-substituted bromophenyl ring, which is primed for a wide array of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, details robust synthetic protocols, explores its chemical reactivity, and discusses its potential applications in medicinal chemistry, particularly as a scaffold for more complex molecular architectures. The methodologies and insights presented herein are tailored for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.

Chemical Identity and Physicochemical Properties

This compound, available commercially primarily as its hydrochloride salt, possesses the fundamental properties outlined below. Understanding these characteristics is the first step in its effective application in a laboratory setting.

PropertyValueSource
CAS Number 1051919-30-2 (for hydrochloride salt)Sigma-Aldrich
Molecular Formula C₁₀H₁₄BrN (Free Base)Calculated
Molecular Weight 228.13 g/mol (Free Base)Calculated
Molecular Weight (HCl Salt) 264.59 g/mol Sigma-Aldrich
Physical Form Solid (as HCl salt)Sigma-Aldrich
Purity ≥95% (Typical)Sigma-Aldrich
InChI Key (HCl Salt) ISRZFIVELQZMSB-UHFFFAOYSA-NSigma-Aldrich
Storage Temperature Room TemperatureSigma-Aldrich

Core Synthesis Strategy: Reductive Amination

From a synthetic standpoint, the most efficient and widely utilized method for preparing N-alkylated benzylamines is reductive amination.[1][2] This strategy offers high selectivity and generally proceeds under mild conditions, avoiding the over-alkylation issues that can plague direct nucleophilic substitution of alkyl halides.[1]

The process involves two key stages that can often be performed in a single pot:

  • Imine Formation: The reaction between an aldehyde (2-bromobenzaldehyde) and a primary amine (isopropylamine) to form a Schiff base (imine) intermediate.

  • Reduction: The in-situ reduction of the imine to the corresponding secondary amine.[1][3]

A critical choice in this workflow is the reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred reagents because they are mild enough to selectively reduce the protonated imine (iminium ion) without significantly reducing the starting aldehyde.[1][2] This selectivity is paramount for achieving high yields in a one-pot procedure.

G aldehyde 2-Bromobenzaldehyde imine Imine Intermediate (Schiff Base) aldehyde->imine Condensation (-H₂O) amine Isopropylamine amine->imine product This compound imine->product Reduction reducer Reducing Agent (e.g., NaBH₃CN) reducer->product G cluster_0 N-Functionalization cluster_1 C-Br Cross-Coupling N_Acyl N-Acylation (Amide Formation) N_Alkyl N-Alkylation (Tertiary Amine) Suzuki Suzuki Coupling (C-C Bond) Buchwald Buchwald-Hartwig (C-N Bond) Sonogashira Sonogashira Coupling (C-C Bond) product This compound product->N_Acyl RCOCl product->N_Alkyl R'-X, Base product->Suzuki R-B(OH)₂ [Pd] product->Buchwald R'R''NH [Pd], Base product->Sonogashira R-C≡CH [Pd], CuI

Sources

An In-depth Technical Guide to the Physicochemical Characterization of N-(2-bromobenzyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of N-substituted Benzylamines in Medicinal Chemistry

N-substituted benzylamines represent a privileged scaffold in modern drug discovery, appearing in a wide array of therapeutic agents. The introduction of various substituents on both the aromatic ring and the nitrogen atom allows for the fine-tuning of a molecule's pharmacological and pharmacokinetic properties. The target compound, N-(2-bromobenzyl)propan-2-amine, combines a sterically influential ortho-bromine atom on the benzyl ring with an isopropyl group on the amine. This combination is anticipated to modulate properties such as lipophilicity, metabolic stability, and receptor binding affinity.

A thorough understanding of the fundamental physicochemical properties of a novel compound, such as its boiling and melting points, is a prerequisite for its advancement in the drug development pipeline.[1][2][3] These properties influence everything from purification and formulation to absorption, distribution, metabolism, and excretion (ADME).[4][5] This guide will provide the necessary theoretical and practical framework for the characterization of this compound.

Physicochemical Properties: Theoretical Considerations

While experimental data for this compound is scarce, we can predict its general characteristics based on its molecular structure. The hydrochloride salt, N-(2-bromobenzyl)-2-propanamine hydrochloride, is known to be a solid at room temperature. This suggests that the free amine is likely a high-boiling liquid or a low-melting-point solid.

Molecular Structure and Intermolecular Forces

The physical state, melting point, and boiling point of a substance are dictated by the strength of its intermolecular forces. For this compound, the following interactions are at play:

  • Van der Waals Forces (London Dispersion Forces): These are temporary attractive forces that increase with the size and surface area of the molecule. The presence of the bulky bromine atom and the overall size of the molecule contribute to significant van der Waals interactions.[6][7][8]

  • Dipole-Dipole Interactions: The carbon-bromine and carbon-nitrogen bonds are polar, creating a permanent molecular dipole. These dipole-dipole attractions contribute to a higher boiling point compared to non-polar molecules of similar size.[6][7]

  • Hydrogen Bonding: As a secondary amine, this compound can act as a hydrogen bond donor (via the N-H bond) and a hydrogen bond acceptor (via the lone pair on the nitrogen). This is a relatively strong intermolecular force that significantly increases the boiling point.[6][9]

The Influence of Substituents
  • Ortho-Bromine: The bromine atom increases the molecular weight and polarizability, leading to stronger van der Waals forces and a higher boiling point.[8] Its position at the ortho position may introduce some intramolecular interactions and steric hindrance that could slightly alter the packing efficiency in the solid state, thereby influencing the melting point.

  • N-isopropyl Group: The branched isopropyl group can decrease the efficiency of crystal lattice packing compared to a linear alkyl chain, which may result in a lower melting point.[6] It also influences the basicity of the amine.

Data Summary (Predicted and Related Compounds)
CompoundCAS NumberMolecular Weight ( g/mol )Physical Form (Predicted/Known)Rationale for Prediction/Observation
This compoundNot available228.14High-boiling liquid or low-melting solidPresence of polar bonds, hydrogen bonding capability, and a relatively high molecular weight. The hydrochloride salt is a solid.
N-(2-bromobenzyl)-2-propanamine hydrochloride1051919-30-2264.60SolidIonic nature of the salt leads to strong electrostatic interactions and a high melting point.
2-Bromobenzylamine3959-05-5186.05Not specifiedPrecursor for synthesis.
N-(2-Chlorobenzyl)-1-phenylpropan-2-amine hydrochlorideNot available296.24PowderA related compound that exists as a solid salt.[10]

Synthesis of this compound

A common and efficient method for the synthesis of N-substituted benzylamines is reductive amination.[11][12] This two-step, one-pot reaction involves the formation of an imine from a primary amine and an aldehyde, followed by its reduction to the corresponding amine.

Proposed Synthetic Route: Reductive Amination

The synthesis of this compound can be readily achieved by the reductive amination of 2-bromobenzaldehyde with isopropylamine.

Synthesis_of_this compound reactant1 2-Bromobenzaldehyde intermediate Imine intermediate reactant1->intermediate Condensation reactant2 Isopropylamine reactant2->intermediate product This compound intermediate->product Reduction reagent Reducing Agent (e.g., NaBH(OAc)₃) reagent->product

Caption: Synthetic workflow for this compound via reductive amination.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of 2-bromobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added isopropylamine (1.2 eq).

  • Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise to the reaction mixture. This reducing agent is mild and selective for the reduction of imines in the presence of aldehydes.[11]

  • Reaction Monitoring and Work-up: The reaction is stirred at room temperature until completion (as indicated by TLC). The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Experimental Determination of Boiling and Melting Points

Accurate determination of the boiling and melting points is crucial for compound identification and purity assessment.[13]

Melting Point Determination

If the purified this compound is a solid at room temperature, its melting point can be determined using a capillary melting point apparatus.[14]

Melting_Point_Determination start Start pack_capillary Pack sample into capillary tube start->pack_capillary place_in_apparatus Place in melting point apparatus pack_capillary->place_in_apparatus heat_rapidly Rapidly heat to approximate melting point place_in_apparatus->heat_rapidly heat_slowly Heat slowly (1-2 °C/min) near melting point place_in_apparatus->heat_slowly cool_and_repeat Cool and prepare new sample heat_rapidly->cool_and_repeat heat_rapidly->heat_slowly If approximate MP is known cool_and_repeat->place_in_apparatus observe_and_record Observe and record melting range heat_slowly->observe_and_record end End observe_and_record->end

Caption: Workflow for accurate melting point determination.

Protocol:

  • A small amount of the crystalline solid is packed into a capillary tube.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated rapidly to determine an approximate melting range.

  • A fresh sample is heated slowly (1-2 °C per minute) near the approximate melting point.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. A pure compound will have a sharp melting range of 0.5-1.0 °C.

Boiling Point Determination

If this compound is a liquid, its boiling point can be determined by distillation.[13][15]

Protocol:

  • The liquid sample is placed in a distillation flask with boiling chips.

  • A simple distillation apparatus is assembled.[13]

  • The flask is heated gently.

  • The temperature is recorded when the vapor temperature stabilizes during distillation. This stable temperature is the boiling point. It is important to note the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.

Conclusion: The Role of Physicochemical Properties in Drug Development

The determination of the boiling and melting points of this compound is not merely an academic exercise. These fundamental physicochemical properties are critical for:

  • Purity Assessment: A sharp melting point is a key indicator of a compound's purity.

  • Compound Handling and Storage: Knowledge of a compound's physical state at different temperatures is essential for its proper handling and storage.

  • Formulation Development: The melting point influences the choice of formulation strategies, particularly for solid dosage forms.

  • Predictive Modeling: These physical constants serve as inputs for computational models that predict other properties like solubility and lipophilicity, which are crucial for ADME profiling.[1]

References

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). NovAliX. [Link]

  • Importance of Physicochemical Properties In Drug Discovery. (2015). International Journal of Pharmaceutical Sciences and Research. [Link]

  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (2011). PubMed. [Link]

  • Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. (2011). Chemical Research in Toxicology. [Link]

  • Physical Properties in Drug Design. (2016). ResearchGate. [Link]

  • Melting point determination. (n.d.). University of Calgary. [Link]

  • LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. (2025). Chemistry LibreTexts. [Link]

  • Determination of Melting points and Boiling points. (n.d.). Learning Space. [Link]

  • Class 11 Chemistry Determination Of Boiling Point Experiment. (n.d.). Vedantu. [Link]

  • Melting Point and Boiling Point of Organic Compounds. (2012). Scribd. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Protocol for the synthesis of N-Alkyl bromomaleimide linkers. (2024). PMC. [Link]

  • Modular Synthesis of alpha-Branched Secondary Alkylamines via Visible-light-mediated Carbonyl Alkylative Amination. (2022). ChemRxiv. [Link]

  • Mechanochemical and Aging-Based Reductive Amination with Chitosan and Aldehydes Affords. (2023). ChemRxiv. [Link]

  • 2-(2-Bromophenyl)propan-2-amine hydrochloride. (n.d.). PubChem. [Link]

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. (2022). MDPI. [Link]

  • Reductive Amination. (2024). Chemistry Steps. [Link]

  • Synthesis of Substituted N-Alkylamines in Aqueous Media. (2025). ResearchGate. [Link]

  • Preparation of halogenated primary amines. (2002).
  • Boiling Point and Melting Point in Organic Chemistry. (2024). Chemistry Steps. [Link]

  • Boiling & Melting Points. (n.d.). MSU chemistry. [Link]

  • Physical Properties of Alkyl Halides. (2023). Chemistry LibreTexts. [Link]

  • Benzyl 2-aminopropanoate hydrochloride. (n.d.). PubChem. [Link]

  • 3.3 Melting points and Boiling Points. (n.d.). Open Oregon Educational Resources. [Link]

  • Melting and boiling points of benzene and fluorobenzene. (2014). Chemistry Stack Exchange. [Link]

Sources

Difference between N-(2-bromobenzyl)propan-2-amine HCl and free base

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-(2-bromobenzyl)propan-2-amine , specifically contrasting its Hydrochloride (HCl) Salt and Free Base forms.[1] It is designed for researchers requiring precise control over physicochemical properties during synthetic workflows and drug formulation.

Comparative Analysis: HCl Salt vs. Free Base[1]

Chemical Identity & Structural Context

Compound Name: this compound Synonyms: N-Isopropyl-2-bromobenzylamine; N-(2-Bromobenzyl)isopropylamine CAS (HCl): 1051919-30-2 Core Structure: A secondary amine featuring an isopropyl group and a 2-bromobenzyl moiety.[1][2][3][4]

This molecule serves as a critical bifunctional building block .[1] The secondary amine offers a nucleophilic handle for acylation or alkylation, while the ortho-bromide provides a site for palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig, Suzuki-Miyaura), albeit with higher steric demand than its para- isomer.[1]

Physicochemical Comparative Analysis

The choice between the HCl salt and free base is not merely logistical but determines the thermodynamic and kinetic success of downstream applications.

Table 1: Property Matrix
FeatureHCl Salt (Ionic Lattice) Free Base (Neutral Species)
Physical State Crystalline Solid (White to Off-white)Viscous Liquid / Low-melting Solid (Colorless to Yellow)
Molecular Weight ~264.59 g/mol ~228.13 g/mol
Solubility Profile Polar: Water, Methanol, DMSO, Ethanol.[1][3] Insoluble in non-polar organics.[1]Lipophilic: DCM, Ethyl Acetate, Toluene, Diethyl Ether. Sparingly soluble in water.
Storage Stability High: Resistant to oxidation and atmospheric CO₂.[1] Non-hygroscopic (generally).[1]Moderate to Low: Prone to oxidation (N-oxide formation) and carbamate formation upon CO₂ exposure.[1]
Thermodynamics High lattice energy; kinetically inert.[1]High free energy; nucleophilically active.
Primary Use Case Long-term storage, aqueous formulation, analytical standards.[1]Synthetic reactions (Nucleophilic attack), Pd-catalysis, extraction.[1]
Strategic Selection: The "Why" and "When"

Scientific integrity requires understanding the causality behind selecting a form.

A. When to use the HCl Salt
  • Storage & Inventory: The protonated amine (

    
    ) is protected from oxidation.[1] The ionic lattice barrier prevents atmospheric moisture absorption and degradation.
    
  • Aqueous Reactions: Ideal for reactions in polar media or those requiring slow release of the free amine via in-situ deprotonation (e.g., using

    
     in a biphasic system).[1]
    
  • Purification: Crystallization of the HCl salt is a robust method to remove non-basic impurities (e.g., unreacted benzyl bromide starting material) without chromatography.

B. When to use the Free Base
  • Anhydrous Synthesis: Critical for moisture-sensitive reactions (e.g., using reagents like

    
    , 
    
    
    
    , or sensitive Lewis acids).[1]
  • Nucleophilic Efficiency: In acylation or alkylation reactions, the free base possesses the lone pair required for attack. Using the HCl salt here requires an auxiliary base (e.g., TEA, DIPEA), which atom-economically wastes reagents and complicates purification.

  • Transition Metal Catalysis: Free amines can act as ligands.[1] However, for cross-coupling at the aryl bromide, the free amine must often be protected or the free base form carefully managed to prevent catalyst poisoning.

Experimental Protocols: Interconversion

These protocols are self-validating systems.[1] The "Check" steps ensure the chemical transformation is complete before proceeding.

Protocol A: Salt-to-Base (Liberation)

Objective: Convert stable storage form (HCl) to reactive form (Free Base) for synthesis.[1]

  • Dissolution: Suspend 10.0 mmol of This compound HCl in 50 mL of Dichloromethane (DCM). Note: The salt will not fully dissolve initially.

  • Neutralization: Slowly add 15 mL of 1M NaOH (aq) or Saturated

    
     while stirring vigorously at 0°C.
    
    • Mechanism:[5][6]

      
      [1]
      
  • Phase Separation: Transfer to a separatory funnel. Isolate the organic (DCM) layer.

  • Extraction: Extract the aqueous layer twice more with 20 mL DCM to recover residual amine.

  • Drying: Dry combined organics over Anhydrous

    
     for 15 minutes. Filter.
    
  • Concentration: Remove solvent in vacuo (Rotary Evaporator) at <40°C.

    • Validation Check: Obtain

      
      -NMR.[1] The absence of broad exchangeable proton peaks >8 ppm (ammonium) and sharp integration of the amine proton (~1.5-2.0 ppm) confirms conversion.
      
Protocol B: Base-to-Salt (Stabilization)

Objective: Convert crude oily product to stable solid for storage.[1]

  • Dilution: Dissolve crude Free Base in minimal Diethyl Ether or Ethyl Acetate.[1]

  • Acidification: Dropwise add 2M HCl in Diethyl Ether (or Dioxane) at 0°C.

    • Observation: Immediate formation of a white precipitate indicates salt formation.

  • Filtration: Collect the solid via vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with cold Ether to remove non-basic organic impurities.

  • Desiccation: Dry under high vacuum to remove trace solvents.[1]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process and chemical pathways for handling this compound.

N-(2-bromobenzyl)propan-2-amine_Workflow Start Starting Material: This compound Form_HCl HCl Salt Form (Storage / Stable) Start->Form_HCl Usually supplied as Action_Store Long-Term Storage (>1 week) Form_HCl->Action_Store Preferred Action_AqRxn Aqueous/Biphasic Reaction Form_HCl->Action_AqRxn Dissolves in H2O Process_SaltToBase Biphasic Extraction (DCM / 1M NaOH) Form_HCl->Process_SaltToBase Required for Organic Chem Form_Base Free Base Form (Reactive / Lipophilic) Action_Anhydrous Anhydrous Synthesis (e.g., Organometallic) Form_Base->Action_Anhydrous Soluble in THF/Tol Action_Coupling Nucleophilic Attack (Acylation/Alkylation) Form_Base->Action_Coupling Lone pair available Process_BaseToSalt Add HCl/Ether Precipitate & Filter Form_Base->Process_BaseToSalt Post-Rxn Purification Process_BaseToSalt->Form_HCl Process_SaltToBase->Form_Base

Caption: Workflow for selecting and converting between the Salt and Free Base forms based on experimental requirements.

Safety & Handling (E-E-A-T)
  • 2-Bromo Moiety: Halogenated benzylamines can be skin and eye irritants.[1] The 2-bromo position increases lipophilicity compared to the parent benzylamine, potentially enhancing dermal absorption.

  • HCl Salt: Generally safer to handle as a dust-free solid, but can cause severe irritation to mucous membranes if inhaled.[1]

  • Free Base: Volatile and corrosive.[1] Always handle in a fume hood.

  • Isomer Note: Do not confuse with the para-isomer (4-bromobenzyl), often used as a structural probe for N-isopropylbenzylamine (a methamphetamine mimic).[1] The ortho-isomer (2-bromo) has distinct steric properties and is typically a specific synthetic intermediate.[1]

References
  • PubChem. (2025).[1][7][8] 2-(2-Bromophenyl)propan-2-amine hydrochloride Compound Summary. National Library of Medicine.[9] [Link][1]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Amine Salt/Base interconversion principles).
  • Ezawa, M., et al. (2015). Synthesis of secondary amines via reductive amination. Tetrahedron Letters, 56(48), 6689-6692.[1][10] (Context for benzylamine synthesis).

Sources

An In-depth Technical Guide to N-(2-bromobenzyl)propan-2-amine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-bromobenzyl)propan-2-amine is a secondary amine that belongs to the broader class of N-benzyl-isopropylamines. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to its structural similarity to known pharmacophores and its utility as a versatile synthetic intermediate. The presence of a bromine atom on the phenyl ring at the ortho position introduces specific steric and electronic properties that can influence biological activity and provide a handle for further chemical modifications, such as cross-coupling reactions. This guide provides a comprehensive overview of the chemical properties, a detailed protocol for its synthesis via reductive amination, methods for its characterization, and a discussion of its potential applications in research and drug development.

Chemical Properties and Identifiers

PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C₁₀H₁₄BrNN/A
Molecular Weight 228.13 g/mol N/A
InChIKey (HCl salt) ISRZFIVELQZMSB-UHFFFAOYSA-N[1]
CAS Number (HCl salt) 1051919-30-2[1]

Synthesis of this compound via Reductive Amination

The most common and efficient method for the synthesis of this compound is the reductive amination of 2-bromobenzaldehyde with isopropylamine.[2][3] This one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent often employed for this transformation, as it is less reactive towards the starting aldehyde compared to the intermediate imine.[4]

Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reductive Amination cluster_product Product 2-bromobenzaldehyde 2-bromobenzaldehyde imine_formation Imine Formation (Slightly acidic pH) 2-bromobenzaldehyde->imine_formation isopropylamine isopropylamine isopropylamine->imine_formation reduction In situ Reduction (STAB) imine_formation->reduction Imine Intermediate product This compound reduction->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-bromobenzaldehyde (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Addition of Amine: Add isopropylamine (1.2 eq) to the solution.

  • Acid Catalyst: Add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation.

  • Stirring: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture in portions to control any potential exotherm.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Characterization

The structural elucidation of this compound can be achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Analytical Workflow

Analytical_Workflow Synthesized_Product Purified Product 1H_NMR ¹H NMR Spectroscopy Synthesized_Product->1H_NMR 13C_NMR ¹³C NMR Spectroscopy Synthesized_Product->13C_NMR Mass_Spec Mass Spectrometry (e.g., ESI-MS) Synthesized_Product->Mass_Spec Structural_Confirmation Structural Confirmation 1H_NMR->Structural_Confirmation Proton Environment 13C_NMR->Structural_Confirmation Carbon Skeleton Mass_Spec->Structural_Confirmation Molecular Weight

Caption: Analytical workflow for structural confirmation.

Predicted Spectroscopic Data

Based on the analysis of structurally similar compounds, such as N-isopropylbenzylamine, the following spectroscopic data can be predicted for this compound.[5]

¹H NMR (Proton NMR):

  • Aromatic Protons (Ar-H): Multiplets in the range of δ 7.1-7.6 ppm. The bromine substituent will influence the chemical shifts of the adjacent protons.

  • Benzyl Protons (Ar-CH₂-N): A singlet at approximately δ 3.8 ppm.

  • Isopropyl Methine Proton (N-CH-(CH₃)₂): A septet at approximately δ 2.8-3.0 ppm.

  • Isopropyl Methyl Protons (N-CH-(CH₃)₂): A doublet at approximately δ 1.1 ppm.

  • Amine Proton (N-H): A broad singlet, the chemical shift of which is concentration-dependent.

¹³C NMR (Carbon-13 NMR):

  • Aromatic Carbons (Ar-C): Signals in the range of δ 120-140 ppm. The carbon attached to the bromine will have a distinct chemical shift.

  • Benzyl Carbon (Ar-CH₂-N): A signal around δ 50-55 ppm.

  • Isopropyl Methine Carbon (N-CH-(CH₃)₂): A signal around δ 48-50 ppm.

  • Isopropyl Methyl Carbons (N-CH-(CH₃)₂): A signal around δ 22-24 ppm.

Mass Spectrometry (MS):

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 227 and 229 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom. A prominent fragment ion would be the tropylium ion or benzyl cation at m/z 91, resulting from the cleavage of the C-N bond.[6][7] Another significant fragment would be the loss of the isopropyl group.

Potential Applications and Research Directions

N-benzyl-isopropylamine derivatives have been investigated for a range of biological activities. Their structural resemblance to methamphetamine has led to studies on their potential as central nervous system stimulants and their toxicological profiles.[8] The N-isopropylbenzylamine scaffold serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.[9] The presence of the bromine atom in this compound makes it a particularly useful intermediate for further chemical elaboration through reactions such as Suzuki, Heck, or Buchwald-Hartwig cross-coupling, allowing for the introduction of diverse functionalities and the construction of novel molecular architectures for drug discovery programs.

References

  • PubMed. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. [Link]

  • ResearchGate. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines | Request PDF. [Link]

  • PubMed Central (PMC). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. [Link]

  • The Royal Society of Chemistry. Electronic Supporting Information Table of Contents S2 General remarks S2 Preparation of the Ru-OMC catalyst S3 Characterization. [Link]

  • ACS Publications. Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides | Journal of the American Society for Mass Spectrometry. [Link]

  • University of Regensburg. Chemical shifts. [Link]

  • PubChem. Benzyldiisopropylamine. [Link]

  • Compound Interest. A guide to 13c nmr chemical shift values. [Link]

  • Chemistry LibreTexts. 24.6: Synthesis of Amines. [Link]

  • Bioregistry. PubChem compound. [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • ACS Publications. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • Chemistry LibreTexts. 3.10: 13C-NMR Spectroscopy. [Link]

  • Doc Brown's Chemistry. 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. [https://www.docbrown.info/page06/molecule_spectroscopy/specindexamine.htm#propan-2-amine H NMR]([Link] H NMR)

  • OpenStax. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition. [Link]

  • PubChem. 1-(2-Bromophenyl)propan-2-amine. [Link]

  • PubChem. 2-Bromobenzylamine. [Link]

  • Wiley Online Library. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]

  • PubChem. PubChem. [Link]

  • YouTube. Reductive Amination | Synthesis of Amines. [Link]

  • YouTube. reductive amination & secondary amine synthesis. [Link]

  • PubChem. 2-(2-Bromophenyl)propan-2-amine hydrochloride. [Link]

Sources

Methodological & Application

Application Note: Selective Reductive Amination Protocol for N-(2-bromobenzyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of N-(2-bromobenzyl)propan-2-amine (also known as N-isopropyl-2-bromobenzylamine).[1] Unlike traditional methods relying on catalytic hydrogenation—which poses a high risk of dehalogenating the aryl bromide—or the toxic sodium cyanoborohydride, this protocol utilizes Sodium Triacetoxyborohydride (STAB) .

This method is designed for medicinal chemistry applications where the ortho-bromo handle is critical for downstream coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).[1] The protocol features a self-validating acid-base purification workflow, eliminating the need for chromatography in most crude preparations.[1]

Strategic Analysis & Chemistry Selection

Retrosynthetic Logic

The target molecule is a secondary amine constructed from an electron-deficient aryl aldehyde and a sterically hindered primary amine.[1]

  • Target: this compound[1]

  • Precursors: 2-Bromobenzaldehyde + Propan-2-amine (Isopropylamine)[1]

  • Key Challenge: The ortho-bromo substituent creates steric bulk near the reaction center and is susceptible to hydrogenolysis (cleavage) if transition metal catalysts (Pd/C, PtO2) and H2 gas are used.[1]

Reagent Selection: Why STAB?

We utilize Sodium Triacetoxyborohydride (STAB) over other reducing agents for three mechanistic reasons:

  • Chemoselectivity: STAB is less basic and milder than Sodium Borohydride (NaBH4). It reduces the intermediate iminium ion significantly faster than it reduces the starting aldehyde. This allows for a "One-Pot" procedure without pre-isolating the imine.[1]

  • Halogen Tolerance: Unlike catalytic hydrogenation, STAB does not affect aryl halides, preserving the bromine atom for future functionalization.

  • Toxicity Profile: It avoids the cyanide risks associated with Sodium Cyanoborohydride (NaBH3CN).

Reaction Mechanism

The reaction proceeds via the formation of a carbinolamine, followed by dehydration to an iminium ion. STAB coordinates with the nitrogen, delivering a hydride to the carbon center.

G Reactants 2-Bromobenzaldehyde + Isopropylamine Inter1 Carbinolamine Intermediate Reactants->Inter1 Nucleophilic Attack Iminium Iminium Ion (Active Species) Inter1->Iminium -H2O (Dehydration) Complex Boron-Nitrogen Complex Iminium->Complex STAB Coordination Product N-(2-bromobenzyl) propan-2-amine Complex->Product Hydride Transfer

Figure 1: Mechanistic pathway of STAB-mediated reductive amination.[1] The iminium ion is the obligate intermediate reduced by the hydride.[1]

Experimental Protocol

Materials & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Notes
2-Bromobenzaldehyde Limiting Reagent1.0185.02Solid/Liquid (MP dependent)
Propan-2-amine Amine Source1.259.11Volatile (BP 33°C); use excess
NaBH(OAc)3 (STAB) Reducing Agent1.5211.94Moisture sensitive
Acetic Acid (AcOH) Catalyst1.060.05Promotes iminium formation
1,2-Dichloroethane (DCE) Solvent----Anhydrous preferred
Standard Operating Procedure (SOP)

Step 1: Solvation and Imine Formation

  • Charge a flame-dried round-bottom flask with 2-Bromobenzaldehyde (1.0 equiv).

  • Add 1,2-Dichloroethane (DCE) to achieve a concentration of 0.2 M.

  • Add Propan-2-amine (1.2 equiv) followed by Acetic Acid (1.0 equiv).[1]

    • Expert Insight: The addition of AcOH buffers the solution to pH ~5-6, accelerating the dehydration of the carbinolamine to the iminium ion.[1]

  • Stir at room temperature under Nitrogen atmosphere for 30–60 minutes.

    • Checkpoint: Solution may turn slightly cloudy or change color (yellowing) indicating imine formation.

Step 2: Reduction

  • Cool the mixture slightly (0°C is optional but recommended to control exotherm) in an ice bath.

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 5 minutes.

    • Safety Note: Gas evolution (H2) is minimal compared to NaBH4, but ensure venting.

  • Remove ice bath and stir at room temperature for 12–16 hours (Overnight).

Step 3: Quenching

  • Quench the reaction by adding saturated aqueous NaHCO3 solution. Stir vigorously for 20 minutes to decompose excess borohydride and neutralize acetic acid.

Purification Workflow (Self-Validating)

The following extraction protocol utilizes the basicity of the product to separate it from neutral impurities (unreacted aldehyde) without chromatography.[1]

Purification Crude Crude Reaction Mixture (Organic + Aqueous NaHCO3) Sep1 Phase Separation Crude->Sep1 Org1 Organic Layer (Product + Impurities) Sep1->Org1 AcidWash Extract with 1N HCl Org1->AcidWash AqAcid Aqueous Acid Layer (Contains Product Salt) AcidWash->AqAcid Amine protonates moves to water OrgWaste Organic Layer (Discard Neutral Impurities) AcidWash->OrgWaste Aldehydes remain here Basify Basify with 2N NaOH (pH > 12) AqAcid->Basify FinalExt Extract into DCM/EtOAc Basify->FinalExt Free base oils out FinalProd Dry (Na2SO4) & Concentrate Pure Amine FinalExt->FinalProd

Figure 2: Acid-Base extraction workflow.[1] This process ensures that only basic amines are isolated, effectively removing non-basic starting materials.[1]

Characterization & Quality Control

Upon isolation, the product should appear as a clear to pale yellow oil.

1. Proton NMR (1H NMR, 400 MHz, CDCl3):

  • Aryl Region: Multiplets at 7.10–7.60 ppm (4H) corresponding to the 2-bromoaryl ring.[1]

  • Benzylic Position: Singlet (s) at ~3.8–3.9 ppm (2H). This confirms the reduction of the C=N bond to C-N.

  • Methine (Isopropyl): Septet at ~2.8–2.9 ppm (1H).

  • Methyls (Isopropyl): Doublet at ~1.1 ppm (6H).

2. Mass Spectrometry (ESI-MS):

  • Target Mass: 227.03 (79Br) and 229.03 (81Br).

  • Observation: Look for [M+H]+ peaks at 228 and 230 in a 1:1 ratio, characteristic of a mono-brominated compound.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete imine formationIncrease Step 1 stir time; Ensure Isopropylamine is fresh (not lost to evaporation).
Remaining Aldehyde STAB decompositionSTAB is moisture sensitive. Use a fresh bottle or increase equivalents to 2.0.
Dialkylation N/A for this substrateDialkylation is sterically impossible with isopropylamine and STAB under these conditions.
Emulsion pH issues during workupEnsure the aqueous layer is fully basic (pH > 12) before final extraction. Add brine.

Safety & Hazards

  • 2-Bromobenzaldehyde: Causes skin and serious eye irritation.[1][2][3][4]

  • Propan-2-amine: Highly flammable liquid and vapor.[1][4] Causes severe skin burns and eye damage.[4] Handle in a fume hood.

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas (flammable) and acetic acid.

  • 1,2-Dichloroethane: Carcinogen and toxic.[1] Can be substituted with Dichloromethane (DCM) if necessary, though reaction rates may decrease slightly.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][6][7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[6][7][8][9][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[7][8]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic addition to the carbonyl group).
  • PubChem Database. (n.d.). Compound Summary for 2-Bromobenzaldehyde. National Center for Biotechnology Information.

  • Common Organic Chemistry. (n.d.). Reductive Amination with Sodium Triacetoxyborohydride (STAB).[11]

Sources

N-(2-bromobenzyl)propan-2-amine as intermediate in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of N-(2-bromobenzyl)propan-2-amine in Heterocyclic Scaffold Assembly Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Development Scientists, and API Synthesis Professionals.

Executive Summary: The "Orthogonal" Lynchpin

This compound (CAS: 68297-36-9) represents a high-value "privileged intermediate" in modern pharmaceutical synthesis. Its structural utility lies in its orthogonal reactivity :

  • The Secondary Amine: A nucleophilic handle ready for acylation, sulfonation, or further alkylation.

  • The ortho-Bromoaryl Moiety: A pre-installed electrophile for intramolecular Palladium-catalyzed cross-coupling (Buchwald-Hartwig or Heck-type).

This duality makes it an ideal precursor for constructing Isoindolines and Tetrahydroisoquinolines —core pharmacophores found in CNS-active agents (e.g., 5-HT receptor modulators), kinase inhibitors, and anesthetic agents.

Chemical Profile & Stability

Before initiating synthesis, researchers must account for the physicochemical behavior of the free base versus its salt forms.

PropertySpecificationOperational Note
IUPAC Name This compoundAlso cited as N-isopropyl-2-bromobenzylamine.
Molecular Weight 228.13 g/mol --
Appearance Pale yellow oil (Free Base)Oxidizes slowly in air; store under Argon.
Basicity (

)
~9.5 (Calculated)Forms stable crystalline HCl or Oxalate salts.
Solubility DCM, MeOH, TolueneImmiscible in water; requires pH >10 for extraction.
Hazards IrritantPrecursors (2-bromobenzyl bromide) are lachrymators.

Primary Synthesis Protocol: Reductive Amination

While alkylation of isopropylamine with 2-bromobenzyl bromide is possible, it suffers from over-alkylation (formation of tertiary amines). The Reductive Amination route is the industry gold standard for selectivity and yield.

Protocol A: Reductive Amination (Standard)

Objective: Synthesis of this compound from 2-bromobenzaldehyde.

Reagents:

  • 2-Bromobenzaldehyde (1.0 equiv)

  • Isopropylamine (1.2 equiv)

  • Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Methanol (Anhydrous)

  • Acetic Acid (Catalytic, optional)[1]

Step-by-Step Workflow:

  • Imine Formation (The Equilibrium):

    • Charge a reaction vessel with 2-Bromobenzaldehyde (e.g., 10 mmol) and anhydrous Methanol (30 mL).

    • Add Isopropylamine (12 mmol) dropwise at

      
      .
      
    • Critical Checkpoint: Allow the mixture to stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC or LC-MS for the disappearance of the aldehyde. The formation of the imine intermediate is crucial before reduction to prevent direct reduction of the aldehyde to benzyl alcohol.

  • Reduction:

    • Cool the mixture back to

      
      .
      
    • Add

      
        (15 mmol) portion-wise over 30 minutes. Caution: Exothermic hydrogen evolution.
      
    • Allow to warm to RT and stir for 12 hours.

  • Workup & Purification:

    • Quench with water (10 mL) followed by 1M NaOH to ensure pH >10 (ensures amine is in free base form).

    • Evaporate Methanol under reduced pressure.

    • Extract aqueous residue with Dichloromethane (DCM) (

      
       mL).
      
    • Dry organics over

      
       and concentrate.
      
    • Purification: If necessary, purify via flash column chromatography (Hexane/EtOAc + 1%

      
      ).
      
Visualization: Synthesis Pathway

SynthesisPath Aldehyde 2-Bromobenzaldehyde Imine Intermediate Imine (Transient) Aldehyde->Imine MeOH, RT - H2O Byproduct Benzyl Alcohol (Impurity) Aldehyde->Byproduct Direct Reduction (If NaBH4 added too early) Amine Isopropylamine Amine->Imine Product N-(2-bromobenzyl) propan-2-amine Imine->Product NaBH4 reduction

Figure 1: Selective synthesis via reductive amination. The dashed red line indicates the impurity pathway avoided by ensuring complete imine formation prior to reduction.

Advanced Application: Intramolecular Cyclization

The primary value of this intermediate is its ability to cyclize into


-isopropylisoindoline , a scaffold found in various psychotropic drugs. This transformation utilizes the ortho-bromo substituent in a Palladium-catalyzed C-N bond formation.
Protocol B: Pd-Catalyzed Synthesis of Isoindolines

Mechanism: Intramolecular Buchwald-Hartwig Amination.

Reagents:

  • This compound (1.0 equiv)

  • 
     (2 mol%) or 
    
    
    
  • Ligand: BINAP or Xantphos (4 mol%)

  • Base:

    
     (Sodium tert-butoxide) (1.5 equiv)
    
  • Solvent: Toluene (Degassed)

Workflow:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon.

  • Catalyst Pre-loading: Add Pd source, Ligand, and Base. Purge again.

  • Substrate Addition: Dissolve the amine intermediate in Toluene and inject into the vial.

  • Cyclization: Heat to

    
     for 12–18 hours.
    
  • Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify.

Why this works: The bulky isopropyl group on the nitrogen actually favors reductive elimination in the catalytic cycle by forcing the palladium center into a favorable geometry for C-N bond formation, often resulting in higher yields compared to methyl-substituted analogues.

Visualization: Divergent Utility

Applications Intermediate N-(2-bromobenzyl) propan-2-amine Isoindoline N-Isopropylisoindoline (CNS Active Scaffold) Intermediate->Isoindoline Pd(0), NaOtBu Intramolecular C-N Heck Styrenyl Derivatives (via Heck Coupling) Intermediate->Heck Pd(II), Alkene Intermolecular C-C Quinazoline Isoindoloquinazolinones (via CO Insertion) Intermediate->Quinazoline Pd(0), CO, Amine Carbonylation

Figure 2: Divergent synthetic pathways. The intermediate serves as a gateway to three distinct heterocyclic classes.

Quality Control & Analytical Standards

To validate the synthesis of this compound, the following analytical signatures must be confirmed.

TechniqueExpected SignatureDiagnostic Value

NMR (CDCl

)

1.10 (d, 6H, Isopropyl Me)
Confirms

-isopropyl group integrity.

NMR (CDCl

)

3.85 (s, 2H, Benzylic

)
Shift indicates secondary amine formation.

NMR (CDCl

)

7.50 (d, 1H, Aryl ortho-H)
Confirms retention of Bromine (no dehalogenation).
HPLC Single peak, RT distinct from aldehydePurity check (>98% required for Pd steps).

References

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Isoindoline Synthesis: Wolfe, J. P., et al. "Intramolecular Palladium-Catalyzed Aryl Amination: Chemistry of 2-Bromoarylalkylamines." Journal of the American Chemical Society, 1996, 118(30), 7215–7216. Link

  • Carbonylation Applications: Cai, C., et al. "Palladium-catalyzed synthesis of isoindoloquinazolinones via dicarbonylation of 1,2-dibromoarenes." Organic & Biomolecular Chemistry, 2012. Link

  • Safety Data: Sigma-Aldrich Safety Data Sheet (SDS) for this compound hydrochloride. Link

Sources

Application Notes and Protocols for the N-alkylation of Isopropylamine with 2-Bromobenzyl Halides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the N-alkylation of isopropylamine with 2-bromobenzyl halides, a key synthetic transformation for accessing N-(2-bromobenzyl)isopropylamine and its analogs. These structures serve as valuable intermediates in the development of various pharmaceutical agents. This application note details the underlying reaction mechanism, provides a validated, step-by-step experimental protocol, and offers insights into reaction optimization and troubleshooting.

Introduction: Significance in Medicinal Chemistry

The N-alkylation of primary amines is a cornerstone of modern organic synthesis, enabling the construction of secondary amines that are prevalent in a vast array of biologically active molecules. The targeted synthesis of N-(2-bromobenzyl)isopropylamine is of particular interest as the 2-bromobenzyl motif is a versatile handle for further functionalization, often through cross-coupling reactions, to build molecular complexity. The isopropyl group can impart favorable pharmacokinetic properties, such as increased lipophilicity and metabolic stability. This guide is designed to provide researchers with the technical expertise to perform this synthesis efficiently and selectively.

Reaction Mechanism and Rationale

The N-alkylation of isopropylamine with a 2-bromobenzyl halide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this reaction, the lone pair of electrons on the nitrogen atom of isopropylamine acts as a nucleophile, attacking the electrophilic benzylic carbon of the 2-bromobenzyl halide. This concerted step involves the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-halogen bond, leading to the displacement of the halide leaving group.[1]

A critical aspect of this reaction is the use of a base. The initial nucleophilic attack results in the formation of an ammonium salt. A base is required to deprotonate this intermediate, regenerating a neutral secondary amine and preventing the reaction from stalling.[1]

SN2_Mechanism

The choice of base and solvent is paramount for the success of this reaction. A non-nucleophilic base is preferred to avoid competition with the amine in attacking the electrophile. The solvent should be polar and aprotic to solvate the cationic intermediate and promote the SN2 pathway without deactivating the nucleophile through hydrogen bonding.[3]

Experimental Protocol

This protocol is optimized for the selective mono-N-alkylation of isopropylamine with 2-bromobenzyl bromide.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
2-Bromobenzyl bromide≥98%e.g., MilliporeSigmaLachrymator, handle in a fume hood.[4]
Isopropylamine≥99%e.g., MilliporeSigmaFlammable and corrosive, handle with care.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%e.g., Fisher ScientificFinely powdered for better reactivity.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%e.g., MilliporeSigmaStore over molecular sieves.
Ethyl acetate (EtOAc)ACS GradeFor work-up and chromatography.
HexanesACS GradeFor chromatography.
Brine (saturated NaCl solution)For work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)For drying.
Silica Gel230-400 meshFor column chromatography.
TLC platesSilica gel 60 F₂₅₄For reaction monitoring.

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • UV lamp for TLC visualization

Step-by-Step Procedure
  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar, add finely powdered anhydrous potassium carbonate (2.0 equivalents). Place the flask under an inert atmosphere (nitrogen or argon).

  • Reagent Addition: To the flask, add anhydrous N,N-dimethylformamide (DMF) to create a stirrable suspension. Add isopropylamine (1.2 equivalents) to the mixture.

  • Substrate Addition: Dissolve 2-bromobenzyl bromide (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirring reaction mixture at room temperature over 10-15 minutes. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[5] Use a mobile phase of 10-20% ethyl acetate in hexanes. The product should have a higher Rf value than the starting amine. The reaction is complete when the 2-bromobenzyl bromide spot is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing cold water.

    • Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[6][7]

    • Mobile Phase: A gradient of 5% to 20% ethyl acetate in hexanes is typically effective. The optimal eluent should be determined by TLC analysis.

    • Collect the fractions containing the pure product and combine them.

    • Remove the solvent under reduced pressure to yield the purified N-(2-bromobenzyl)isopropylamine as an oil or low-melting solid.

Data Presentation
SubstrateProductBase (Equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Benzyl chlorideN-isopropylbenzylamine-Methanol30-85.2[8]
Benzyl chlorideN-isopropylbenzylamine-Ethanol40-84.1[8]
Benzyl chlorideN-isopropylbenzylamine-Ethyl Acetate60-83.2[8]
AnilineDibenzylanilineNaHCO₃ (2.2)Water80195[5]
BenzylamineN-butylbenzylamineEt₃N (1.0)DMF20-25976[9]

Note: The yields presented are from literature for analogous reactions and serve as a general guide. Actual yields may vary depending on the specific 2-bromobenzyl halide used and the precise reaction conditions.

Scientific Insights and Troubleshooting

Expertise & Experience: Causality Behind Experimental Choices
  • Choice of Base (Potassium Carbonate): Potassium carbonate is a moderately strong, non-nucleophilic base that is largely insoluble in DMF.[10][11] This heterogeneity can be advantageous as it provides a solid surface for the reaction to occur and simplifies removal during work-up (filtration). Its basicity is sufficient to deprotonate the initially formed ammonium salt, driving the reaction to completion.

  • Choice of Solvent (DMF): N,N-Dimethylformamide is a polar aprotic solvent, which is ideal for SN2 reactions.[10] It effectively solvates the cationic transition state, thereby accelerating the reaction rate.[12] Unlike protic solvents (e.g., alcohols), DMF does not form strong hydrogen bonds with the amine nucleophile, leaving it more "naked" and reactive.[12]

  • Control of Over-alkylation: A significant challenge in the N-alkylation of primary amines is the potential for the secondary amine product to react further with the alkyl halide, leading to the formation of a tertiary amine and even a quaternary ammonium salt.[1] The steric hindrance of the isopropyl group on the nitrogen of the product, N-(2-bromobenzyl)isopropylamine, helps to mitigate this side reaction by slowing down the rate of the second alkylation. Using a slight excess of the primary amine can also favor the desired mono-alkylation.

Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion - Inactive catalyst (if applicable)- Low reaction temperature- Insufficient reaction time- Poor quality reagents (e.g., wet solvent)- Increase reaction temperature incrementally.- Extend the reaction time and monitor by TLC.- Ensure all reagents and solvents are anhydrous.
Formation of Byproducts - Over-alkylation leading to tertiary amine.- Elimination reaction of the benzyl halide.- Use a slight excess of isopropylamine.- Maintain the recommended reaction temperature; higher temperatures can favor elimination.- Consider a more sterically hindered base if over-alkylation is severe.
Difficult Purification - Co-elution of product and starting material or byproducts.- Optimize the mobile phase for column chromatography using different solvent polarities.- Consider a pre-purification step, such as an acid-base extraction, to remove unreacted amine.

Troubleshooting_Workflow

Safety Precautions

  • 2-Bromobenzyl halides are lachrymators and skin irritants.[4] Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Isopropylamine is a flammable, corrosive, and volatile liquid.[8] Handle in a fume hood away from ignition sources. Wear appropriate PPE to prevent skin and eye contact.

  • N,N-Dimethylformamide (DMF) is a potential reproductive toxin. Avoid inhalation and skin contact.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

References

  • Elangovan, S., Neumann, J., Sortais, J.-B., Junge, K., Darcel, C., & Beller, M. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 7, 12641. [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]

  • Royal Society of Chemistry. (n.d.). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. [Link]

  • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. U.S.
  • Dorn, V., Radivoy, G., Gette, R., & Capurso, M. (2019). The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. MDPI. [Link]

  • Gawande, M. B., et al. (2007). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Catalysis Communications, 8(4), 576-582. [Link]

  • Bhattacharyya, S., Pathak, U., Mathur, S., Vishnoi, S., & Jain, R. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(59), 31236-31241. [Link]

  • Ishida, T., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie International Edition, 49(45), 8391-8395. [Link]

  • Gawande, M. B., et al. (2025). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. ResearchGate. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Paquette, L. A., et al. (2018). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Angewandte Chemie International Edition, 57(51), 16674-16690. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • Dorn, V., Radivoy, G., Gette, R., & Capurso, M. (2025). The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. ResearchGate. [Link]

  • International Journal of Pharmaceutical Research & Analysis. (n.d.). Flash chromatography. [Link]

  • Quora. (2017, March 24). What happens when 2-Bromobenzyl chloride reacts with Sodium methoxide in a methanol medium?[Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromobenzyl bromide. PubChem Compound Database. [Link]

  • Sciencemadness.org. (2022, March 3). Best Conditions For N-Alkylation?[Link]

  • Pearson. (n.d.). Amine Alkylation Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • Singh, C. B., Kavala, V., Samal, A. K., & Patel, B. K. (2007). Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry, 2007(9), 1369-1377. [Link]

  • Royal Society of Chemistry. (2024). Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride. Physical Chemistry Chemical Physics. [Link]

  • Selva, M., et al. (1998). Reaction of Primary Aromatic Amines with Alkyl Carbonates over NaY Faujasite: A Convenient and Selective Access to Mono-N-alkyl Anilines. The Journal of Organic Chemistry, 63(20), 6782-6785. [Link]

  • UCT Science. (n.d.). SOP: FLASH CHROMATOGRAPHY. Retrieved from [Link]

  • Biotage. (2018). Successful Flash Chromatography. [Link]

  • MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography. Retrieved from [Link]

  • DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Link]

  • CCS Chemistry. (2025). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. [Link]

  • ResearchGate. (n.d.). N-alkylation and degradation of compound 23. Retrieved from [Link]

  • Global Journal of Engineering Science and Research Management. (n.d.). SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

  • Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. [Link]

  • Royal Society of Chemistry. (2015). Density functional reactivity theory study of SN2 reactions from the information-theoretic perspective. Physical Chemistry Chemical Physics, 17(40), 26839-26847. [Link]

  • Gunanathan, C., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9022-9026. [Link]

  • Royal Society of Chemistry. (n.d.). Selective N-Alkylation of Primary Amines with R-NH2.HBr and Alkylbromides using Competitive Deprotonation/Protonation Strategy. [Link]

  • Halberstadt, C. R., et al. (2013). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Journal of Medicinal Chemistry, 56(23), 9576-9589. [Link]

  • Sciencemadness.org. (2017, August 11). isopropylamine alkylation w/bromoethane not going as expected. [Link]

  • Pliego, J. R. (2024). Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation. Journal of Molecular Modeling, 30(4), 98. [Link]

  • ResearchGate. (n.d.). Substitution reaction of benzyl bromide with 2 (above). Retrieved from [Link]

  • Patsnap. (2020, June 16). Method for synthesizing N-isopropylbenzylamine. [Link]

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  • ResearchGate. (2020). Facile Synthesis of Propranolol and Novel Derivatives. [Link]

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Application Note: Strategic Utilization of N-(2-Bromobenzyl)propan-2-amine in Heterocyclic Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of N-(2-bromobenzyl)propan-2-amine (CAS: Generic structure class), a bifunctional building block characterized by an ortho-bromoaryl moiety tethered to a bulky secondary isopropylamine. This specific arrangement—an electrophilic aryl halide in proximity to a nucleophilic amine—serves as a "pre-organized" scaffold for Palladium-catalyzed annulation reactions.

Key Applications:

  • Carbonylation: Direct access to N-isopropylisoindolin-1-ones (gamma-lactams).

  • Carboamination: Synthesis of tetrahydroisoquinolines via alkene insertion.

  • Cascade Cyclization: Modular construction of fused polycycles.

Mechanistic Rationale: The "Ortho-Constraint" Strategy

The utility of this compound lies in its ability to undergo intramolecular oxidative functionalization . The isopropyl group plays a dual role:

  • Steric Modulator: It prevents over-alkylation side reactions common with primary amines or methyl-substituted analogs.

  • Conformational Lock: The bulk of the isopropyl group biases the rotamer population, favoring conformations where the nitrogen lone pair is closer to the metal center after oxidative addition, thereby accelerating the ring-closing step.

Signaling Pathway: Pd-Catalyzed Divergence

The following diagram illustrates how a single precursor diverges into two distinct heterocyclic classes based on the catalytic partner (CO vs. Alkene).

ReactionPathways Start N-(2-bromobenzyl) propan-2-amine Pd_Ox Oxidative Addition (Ar-Pd-Br) Start->Pd_Ox Pd(0) Catalyst CO_Insert CO Insertion (Acyl-Pd Complex) Pd_Ox->CO_Insert + CO (1 atm) Alkene_Insert Alkene Insertion (Alkyl-Pd Complex) Pd_Ox->Alkene_Insert + Internal/External Alkene Lactam Isoindolin-1-one (Gamma-Lactam) CO_Insert->Lactam Intramolecular Aminolysis Isoquinoline Tetrahydroisoquinoline (Six-Membered Ring) Alkene_Insert->Isoquinoline C-N Bond Formation

Figure 1: Divergent synthetic pathways controlled by the reaction partner. The ortho-bromo moiety dictates the regioselectivity of the cyclization.

Preparation of the Scaffold

Before initiating complex catalysis, the starting material must be synthesized with high purity.

Protocol A: Reductive Amination

Objective: Synthesis of this compound. Scale: 10 mmol

Reagents:

  • 2-Bromobenzaldehyde (1.85 g, 10 mmol)

  • Isopropylamine (0.89 g, 15 mmol, 1.5 equiv)

  • Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol, 1.5 equiv)

  • Dichloromethane (DCM) (30 mL)

  • Acetic Acid (glacial, 1-2 drops)

Procedure:

  • Imine Formation: In a 100 mL round-bottom flask, dissolve 2-bromobenzaldehyde in DCM (30 mL). Add isopropylamine and Acetic Acid. Stir at Room Temperature (RT) for 30 minutes under Nitrogen. Note: The solution may warm slightly as the imine forms.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The aldehyde spot should disappear.

  • Workup: Quench with saturated aqueous NaHCO₃ (30 mL). Extract with DCM (2 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: If necessary, purify via flash column chromatography (SiO₂, 5% MeOH in DCM).

    • Expected Yield: >85% as a colorless to pale yellow oil.

Application 1: Synthesis of N-Isopropylisoindolin-1-ones

This is the most robust application. The reaction utilizes Carbon Monoxide (CO) insertion to form the gamma-lactam ring.

Critical Factor: Ligand Selection

Standard phosphines (PPh₃) often fail because the free secondary amine can coordinate to Palladium, poisoning the catalyst. Xantphos is required here; its wide bite angle (111°) stabilizes the Pd center and facilitates the reductive elimination of the amide bond.

Protocol B: Pd-Catalyzed Aminocarbonylation

Target: N-isopropylisoindolin-1-one Scale: 1.0 mmol

Reagents:

  • Substrate: this compound (228 mg, 1.0 mmol)

  • Catalyst: Pd(OAc)₂ (11 mg, 5 mol%)

  • Ligand: Xantphos (29 mg, 5 mol%)

  • Base: Na₂CO₃ (212 mg, 2.0 equiv) or Et₃N (3 equiv)

  • CO Source: CO Balloon (1 atm) or Mo(CO)₆ (Solid source, 1 equiv)

  • Solvent: Toluene or DMF (5 mL, degassed)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a glovebox or under Argon, mix Pd(OAc)₂ and Xantphos in Toluene (2 mL) for 10 minutes to generate the active catalyst species.

  • Reaction Assembly: Add the substrate, base, and remaining solvent to a pressure tube (or Schlenk flask). Add the catalyst solution.

  • CO Introduction:

    • Method A (Balloon): Purge the flask with CO three times and attach a CO balloon.

    • Method B (Solid): Add Mo(CO)₆ directly to the solid mix before adding solvent.

  • Heating: Heat the sealed vessel to 80–100°C for 12–16 hours.

    • Checkpoint: The reaction mixture usually turns black (Pd precipitation) upon completion.

  • Workup: Filter through a Celite pad to remove Pd black. Wash with EtOAc.[2] Concentrate the filtrate.

  • Analysis: The product is typically a crystalline solid. Verify by ¹H NMR (Look for the disappearance of the CH₂-NH benzylic signal and appearance of the lactam CH₂ signal shifted downfield).

Data Summary: Typical Results

Variable Condition Yield (%) Notes
Ligand PPh₃ <20% Catalyst decomposition
Ligand Xantphos 88-94% Optimal turnover
Solvent Toluene 90% Cleaner workup

| CO Source | Mo(CO)₆ | 82% | Safer, no gas cylinder needed |

Application 2: Synthesis of Tetrahydroisoquinolines

For researchers aiming to construct six-membered rings, the Carboamination strategy is superior. This involves reacting the aryl bromide with an alkene.[2][3][4]

Mechanism: Wolfe Carboamination

Unlike the Heck reaction (which retains the alkene unsaturation), carboamination adds both the Aryl group and the Nitrogen across the double bond, closing the ring.

Protocol Modification: Because the secondary amine is nucleophilic, it is often advantageous to use an external alkene (like styrene or tert-butyl acrylate) or alkylate the nitrogen with an allyl group to perform an intramolecular cyclization (forming a pyrrolidine or piperidine fused system).

Protocol C: Intramolecular Carboamination (from N-Allyl derivative) Pre-requisite: Alkylate the starting material with allyl bromide to get N-allyl-N-(2-bromobenzyl)propan-2-amine.

  • Conditions: Pd₂(dba)₃ (2 mol%), dppb (4 mol%), NaOtBu (2.0 equiv), Toluene, 100°C.

  • Outcome: Formation of 1-isopropyl-3-vinyl-isoindoline or tetrahydroisoquinoline depending on the specific substitution pattern and ligand bite angle.

Troubleshooting & Optimization

Common Failure Modes
  • Catalyst Poisoning: The free amine binds Pd.

    • Solution: Use Xantphos or DPEphos .[5] These chelating ligands bind Pd more tightly than the amine.

  • Protodebromination: The Ar-Br is reduced to Ar-H (starting material loses Br).

    • Solution: Ensure the solvent is strictly anhydrous. Water acts as a proton source. Switch from inorganic bases (Na₂CO₃) to organic bases (Et₃N) if using moisture-sensitive intermediates.

  • Low Conversion in Carbonylation:

    • Solution: Increase CO pressure (balloon -> 5 bar) or temperature (100°C -> 120°C). Ensure efficient stirring to maximize gas-liquid transfer.

References

  • Wolfe, J. P. (2008).[4] "Mild Conditions for Pd-Catalyzed Carboamination of N-Protected Hex-4-enylamines." Journal of Organic Chemistry. Link

  • Martinelli, J. R., et al. (2007). "Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos." Journal of the American Chemical Society. Link

  • Gadge, S. T., et al. (2014). "Palladium-catalyzed carbonylation of 2-bromoanilines with 2-formylbenzoic acid: efficient synthesis of functionalized isoindolinones." Chemistry – A European Journal. Link

  • Rao, W. H., et al. (2018). "Selective O-Cyclization of N-Methoxy Aryl Amides via Palladium-Catalyzed C-H Activation." Organic Letters. Link

  • Manabe, K., et al. (2017). "Palladium-catalyzed External-CO-Free Reductive Carbonylation of Bromoarenes." Organic Syntheses. Link

Sources

N-(2-bromobenzyl)propan-2-amine building block for medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-bromobenzyl)propan-2-amine (CAS: 1051919-30-2, HCl salt) represents a strategic "ortho-functionalized" building block in medicinal chemistry. Its value lies in the unique combination of a secondary amine, a steric isopropyl handle, and a reactive ortho-bromoaryl moiety. Unlike simple benzylamines, the ortho-bromide serves as a pre-installed activation site for transition-metal-catalyzed cyclizations, enabling the rapid assembly of privileged pharmacophores such as isoindolines , tetrahydroisoquinolines , and benzodiazepines .

This application note details the synthesis of this building block and provides a validated protocol for its application in a Palladium-catalyzed intramolecular Heck cyclization—a critical workflow for generating CNS-active scaffolds.

Chemical Profile & Specifications

PropertySpecification
IUPAC Name This compound
Common Name N-Isopropyl-2-bromobenzylamine
CAS Number 1051919-30-2 (HCl); 11195239 (Free base)
Molecular Formula C

H

BrN
Molecular Weight 228.13 g/mol (Free base)
Physical State Colorless oil (Free base); White solid (HCl salt)
Solubility Soluble in DCM, MeOH, DMSO; HCl salt soluble in water
Key Functionality Secondary amine (Nucleophile); Aryl Bromide (Electrophile/Oxidative Addition Site)

Synthesis of the Building Block

While commercially available, in-house preparation allows for scale-up and freshness assurance, critical for sensitive catalytic downstream steps.

Protocol A: Reductive Amination (High-Throughput Compatible)

Rationale: The isopropyl group provides steric bulk that naturally suppresses over-alkylation (formation of tertiary amines), making this reaction highly selective compared to methyl- or ethylamine analogs.

Reagents:

  • 2-Bromobenzaldehyde (1.0 equiv)

  • Isopropylamine (1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) (0.2 M concentration)

  • Acetic Acid (catalytic, 1-2 drops)

Step-by-Step Procedure:

  • Imine Formation: In a dry round-bottom flask under N

    
    , dissolve 2-bromobenzaldehyde (10 mmol, 1.85 g) in anhydrous DCM (50 mL).
    
  • Add isopropylamine (12 mmol, 1.02 mL) followed by catalytic acetic acid. Stir at room temperature (RT) for 2 hours. Checkpoint: Monitor by TLC (Hex/EtOAc 4:1) for disappearance of aldehyde.

  • Reduction: Cool the mixture to 0°C. Add STAB (15 mmol, 3.18 g) portion-wise over 15 minutes to control gas evolution.

  • Workup: Warm to RT and stir overnight. Quench with saturated NaHCO

    
     (aq). Extract with DCM (3 x 30 mL).
    
  • Purification: Dry organic phase over Na

    
    SO
    
    
    
    and concentrate. The crude oil is typically >95% pure. For storage, convert to HCl salt by adding 4M HCl in dioxane and filtering the precipitate.

Key Application: Modular Synthesis of Isoquinolines

The primary utility of this building block is in Diversity-Oriented Synthesis (DOS) . The secondary amine can be functionalized with an alkene "tail," which then undergoes intramolecular cyclization with the ortho-bromide.

Protocol B: N-Alkylation followed by Intramolecular Heck Cyclization

This workflow constructs a tetrahydroisoquinoline core, a scaffold ubiquitous in dopamine receptor antagonists and analgesics.

Phase 1: N-Allylation (Attaching the "Tail")

  • Dissolve this compound (1.0 equiv) in DMF.

  • Add K

    
    CO
    
    
    
    (2.0 equiv) and Allyl Bromide (1.1 equiv).
  • Stir at 60°C for 4 hours.

  • Workup: Aqueous extraction (EtOAc/Water). Yields N-allyl-N-isopropyl-2-bromobenzylamine.

Phase 2: The Jeffrey-Heck Cyclization Expert Insight: Standard Heck conditions often fail for steric reasons. We utilize "Jeffrey conditions" (phase-transfer catalysis) to lower the energy barrier for the cyclization of the bulky isopropyl-amine intermediate.

Reagents:

  • Substrate: N-allyl-N-isopropyl-2-bromobenzylamine (1.0 equiv)

  • Catalyst: Pd(OAc)

    
     (5-10 mol%)
    
  • Ligand: PPh

    
     (20 mol%)
    
  • Base: K

    
    CO
    
    
    
    (2.5 equiv)
  • Additive: Tetrabutylammonium chloride (TBAC) (1.0 equiv)

  • Solvent: DMF (degassed)

Procedure:

  • Setup: Charge a pressure vial with the substrate (0.5 mmol), Pd(OAc)

    
     (5.6 mg), PPh
    
    
    
    (26 mg), K
    
    
    CO
    
    
    (173 mg), and TBAC (139 mg).
  • Inerting: Evacuate and backfill with Argon (3 cycles). Add degassed DMF (5 mL).

  • Reaction: Seal and heat to 100°C for 12–16 hours. The solution typically turns black (Pd black precipitation) upon completion.

  • Analysis: Filter through Celite. Analyze by LC-MS.

  • Result: Formation of 2-isopropyl-4-methylene-1,2,3,4-tetrahydroisoquinoline . The exocyclic double bond can be further hydrogenated or functionalized.

Critical Analysis & Troubleshooting

  • Steric Hindrance: The isopropyl group is a double-edged sword. It prevents side reactions during the initial synthesis but slows down the oxidative addition step in Palladium catalysis. Solution: Use electron-rich, bulky ligands like XPhos or RuPhos if the standard PPh

    
     protocol results in low yields [1].
    
  • Chemoselectivity: When using this building block in Buchwald-Hartwig couplings (intermolecular), the secondary amine is the nucleophile. Ensure the base used (e.g., NaO^t^Bu) does not cause dehydrohalogenation of the ortho-bromide before the coupling occurs.

Visual Workflows (Graphviz)

Diagram 1: Synthesis & Divergent Application Pathway

G cluster_0 Key Transformation Start 2-Bromobenzaldehyde Product BUILDING BLOCK: This compound Start->Product NaBH(OAc)3, DCM Reagent + Isopropylamine (Reductive Amination) Reagent->Product Path1 Path A: N-Alkylation (Allyl Bromide) Product->Path1 Intermed N-Allyl Intermediate Path1->Intermed Cyclization Intramolecular Heck (Pd(OAc)2, TBAC) Intermed->Cyclization Final Tetrahydroisoquinoline Scaffold Cyclization->Final

Caption: Divergent synthesis workflow transforming the building block into complex N-heterocycles via Pd-catalysis.

Diagram 2: Decision Tree for Catalyst Selection

D Root Coupling Strategy for This compound Q1 Reaction Type? Root->Q1 Opt1 Intramolecular Cyclization (Heck/C-H Activation) Q1->Opt1 Opt2 Intermolecular Coupling (Buchwald-Hartwig) Q1->Opt2 Sol1 Use Jeffrey Conditions: Pd(OAc)2 + TBAC (Overcomes steric bulk) Opt1->Sol1 Q2 Coupling Partner? Opt2->Q2 Sol2 Standard Aryl Halide: Pd2(dba)3 + Xantphos Q2->Sol2 Unimpeded Sol3 Sterically Hindered Halide: Pd(OAc)2 + RuPhos/XPhos Q2->Sol3 Ortho-substituted

Caption: Catalyst optimization decision tree based on reaction type and steric demands of the substrate.

References

  • Buchwald-Hartwig Amination: Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Tetrahydroisoquinoline Synthesis: Kessar, S. V., et al. (2014).[1] "Synthesis of Isoquinolines via Pictet-Spengler and related reactions." Synthesis. Link

  • Heck Cyclization (Jeffrey Conditions): Jeffery, T. (1984). "On the efficiency of tetraalkylammonium salts in Heck type reactions." Tetrahedron Letters. Link

  • Building Block Data: PubChem Compound Summary for CID 11195239. Link

  • Medicinal Applications: "Development of novel alpha 2B adrenergic receptor ligands." RSC Medicinal Chemistry. Link

Sources

Troubleshooting & Optimization

Removing over-alkylated impurities in N-(2-bromobenzyl)propan-2-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(2-bromobenzyl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this N-alkylation reaction, with a specific focus on identifying and removing over-alkylated impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what are the primary side reactions?

A1: The most prevalent method is the direct N-alkylation of propan-2-amine with 2-bromobenzyl bromide. While seemingly straightforward, this reaction is often complicated by over-alkylation.[1][2][3] The desired secondary amine product is itself a nucleophile and can react with another molecule of 2-bromobenzyl bromide to form the tertiary amine, N,N-bis(2-bromobenzyl)propan-2-amine. Reductive amination, reacting 2-bromobenzaldehyde with propan-2-amine in the presence of a reducing agent, is a common alternative that can minimize over-alkylation.[4][5][6]

Q2: How can I detect the presence of the over-alkylated tertiary amine impurity?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective initial check. The tertiary amine, being less polar than the desired secondary amine, will typically have a higher Rf value. For quantitative analysis and confirmation, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the preferred methods.

Q3: Is column chromatography the only way to remove the tertiary amine impurity?

A3: While effective, column chromatography can be time-consuming and may not be ideal for large-scale purifications.[7][8][9] Alternative methods such as acid-base extraction and recrystallization of the amine salt are often more efficient and scalable.[10][11][12]

Q4: Why is my reaction mixture turning dark, and what can I do about it?

A4: Amine compounds can be susceptible to oxidation, which can lead to discoloration.[13] This can be exacerbated by prolonged reaction times or exposure to air at elevated temperatures.[12] Working under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents can help mitigate this issue.

Troubleshooting Guides

Issue 1: Significant Over-alkylation Observed

Symptoms:

  • TLC analysis shows a prominent spot with a higher Rf than the product spot.

  • GC-MS or NMR analysis confirms a significant percentage of N,N-bis(2-bromobenzyl)propan-2-amine.

Root Cause Analysis: The rate of the second alkylation reaction is competitive with or faster than the initial desired alkylation. This is a common issue in N-alkylation of amines, as the product amine can be as nucleophilic, or even more so, than the starting amine.[2]

Corrective and Preventative Actions:

  • Stoichiometry Control: Use a significant excess of propan-2-amine relative to 2-bromobenzyl bromide. This increases the probability of the benzyl bromide reacting with the primary amine rather than the secondary amine product.

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired mono-alkylation.

  • Alternative Synthesis Route: Consider switching to a reductive amination approach.[4][6][14] This method involves the formation of an imine intermediate followed by reduction, which generally avoids over-alkylation issues.[3]

Issue 2: Difficulty in Separating the Product from the Over-alkylated Impurity

Symptoms:

  • Co-elution of the desired secondary amine and the tertiary amine impurity during column chromatography.

  • Incomplete separation after multiple purification attempts.

Root Cause Analysis: The polarity difference between the desired secondary amine and the tertiary amine impurity may not be sufficient for effective separation by standard silica gel chromatography.

Troubleshooting Protocol: Purification via Acid-Base Extraction

This technique leverages the difference in basicity between secondary and tertiary amines to achieve separation.[10][11][15]

Underlying Principle: Secondary amines can be protonated to form water-soluble salts. Tertiary amines, while also basic, can sometimes be selectively kept in the organic phase under carefully controlled pH conditions.[7][16]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl).[17] The secondary amine will be protonated and move into the aqueous layer as the ammonium salt. The less basic tertiary amine and any unreacted starting material will preferentially remain in the organic layer.

  • Separation: Carefully separate the aqueous and organic layers.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10% NaOH) until the solution is basic (pH > 10).[11] This will deprotonate the ammonium salt, regenerating the free secondary amine, which will precipitate or form an oily layer.

  • Extraction of Pure Product: Extract the regenerated amine back into an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and remove the solvent under reduced pressure to yield the purified this compound.

Parameter Recommendation Rationale
Extraction Solvent Diethyl ether, Ethyl acetateGood solubility for the amine and impurity, immiscible with water.
Acidic Solution 1M HClEffectively protonates the secondary amine.
Basic Solution 10% NaOHEfficiently deprotonates the ammonium salt to regenerate the free amine.
Issue 3: Product Purity is Still Insufficient After Extraction

Symptoms:

  • Minor impurities are still detected by GC-MS or NMR after acid-base extraction.

Root Cause Analysis: Small amounts of impurities may have been carried over during the extraction process, or the product itself may be an oil that is difficult to handle.

Troubleshooting Protocol: Purification via Salt Recrystallization

This method relies on the principle that the salt of the desired amine will have different solubility properties than the impurities, allowing for purification through crystallization.[18][19]

Step-by-Step Protocol:

  • Salt Formation: Dissolve the partially purified amine in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol). Slowly add a solution of an acid (e.g., oxalic acid or hydrochloric acid in a compatible solvent) to precipitate the amine salt.[12]

  • Recrystallization: Isolate the crude salt by filtration. Dissolve the salt in a minimum amount of a hot solvent in which it has high solubility.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the purified amine salt.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Regeneration of Free Amine (Optional): If the free amine is required, dissolve the purified salt in water and basify with a strong base (e.g., NaOH) to regenerate the free amine, which can then be extracted into an organic solvent.[18]

Parameter Recommendation Rationale
Acid for Salt Formation Oxalic acid, Hydrochloric acidForms crystalline salts with amines.
Recrystallization Solvent Ethanol, Isopropanol, AcetoneChosen based on the solubility profile of the specific amine salt.

Visualizing the Process

Reaction and Impurity Formation

Propan-2-amine Propan-2-amine This compound This compound Propan-2-amine->this compound Desired Reaction 2-Bromobenzyl bromide 2-Bromobenzyl bromide 2-Bromobenzyl bromide->this compound Over-alkylated Impurity Over-alkylated Impurity 2-Bromobenzyl bromide->Over-alkylated Impurity This compound->Over-alkylated Impurity Side Reaction

Caption: Desired vs. side reaction in the synthesis.

Purification Workflow

cluster_extraction Acid-Base Extraction cluster_recrystallization Salt Recrystallization Crude Mixture Crude Mixture Dissolve in Organic Solvent Dissolve in Organic Solvent Crude Mixture->Dissolve in Organic Solvent Wash with Dilute Acid Wash with Dilute Acid Dissolve in Organic Solvent->Wash with Dilute Acid Separate Layers Separate Layers Wash with Dilute Acid->Separate Layers Aqueous Layer (Protonated Amine) Aqueous Layer (Protonated Amine) Separate Layers->Aqueous Layer (Protonated Amine) Organic Layer (Impurity) Organic Layer (Impurity) Separate Layers->Organic Layer (Impurity) Basify to Regenerate Amine Basify to Regenerate Amine Aqueous Layer (Protonated Amine)->Basify to Regenerate Amine Extract Pure Amine Extract Pure Amine Basify to Regenerate Amine->Extract Pure Amine Partially Pure Amine Partially Pure Amine Extract Pure Amine->Partially Pure Amine If needed Form Amine Salt Form Amine Salt Partially Pure Amine->Form Amine Salt Recrystallize Salt Recrystallize Salt Form Amine Salt->Recrystallize Salt Isolate Pure Salt Isolate Pure Salt Recrystallize Salt->Isolate Pure Salt Regenerate Free Amine (Optional) Regenerate Free Amine (Optional) Isolate Pure Salt->Regenerate Free Amine (Optional)

Caption: Purification workflow for removing impurities.

References

  • Ma, G., & Jha, A. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 9(5), 628-631. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]

  • EP0007983A1 - Process for the purification of tertiary amines.
  • Ma, G., & Jha, A. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate. [Link]

  • O'Brien, A. G., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(11), 2099-2105. [Link]

  • The Organic Chemistry Tutor. (2020, March 22). Acid-Base Extraction Tutorial [Video]. YouTube. [Link]

  • Reddit. (2024, March 12). Amine workup. r/Chempros. [Link]

  • He, L., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie International Edition, 49(49), 9477-9480. [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? [Link]

  • University of Alberta. (n.d.). Isolation (Recovery). [Link]

  • Synthesis, Characterisation and Anti-inflammatory Activity of Some 2-Amino Benzothiazole Derivatives. (n.d.). [Link]

  • Ma, G., & Jha, A. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development. [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Recrystallization and Crystallization. (n.d.). [Link]

  • Vorholt, A. J., et al. (2025). Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Angewandte Chemie International Edition, 64(23), e202418933. [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Langer, P., et al. (2010). A Short Approach to N-Aryl-1,2,3,4-tetrahydroisoquinolines from N-(2-Bromobenzyl)anilines via a Reductive Amination/Palladium-Catalyzed Ethoxyvinylation/Reductive N-Alkylation Sequence. Synlett, 2010(15), 2333-2336. [Link]

  • Sciencemadness.org. (2009, July 25). Forming oxalate salts of amines. [Link]

  • Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. (n.d.). [Link]

  • OpenStax. (n.d.). 24.6 Synthesis of Amines. In Organic Chemistry: A Tenth Edition. [Link]

  • University of Rochester. (n.d.). Workup: Amines. [Link]

  • US4661634A - Removal of impurities
  • US3864402A - Purification of secondary alkyl amines.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. [Link]

  • Chemistry LibreTexts. (2024, September 30). 24.6: Synthesis of Amines. [Link]

  • Synthesis of bromo benzyl amine substituted chromene and their antimicrobial activity. (n.d.). Academia.edu. [Link]

  • Pearson. (n.d.). Amine Alkylation Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • Magano, J., & Dunetz, J. R. (2012). N-Dealkylation of Amines. Organic Process Research & Development, 16(6), 1156-1184. [Link]

  • Synthesis of bromo benzyl amine substituted chromene and their antimicrobial activity. (n.d.). Global Journal of Engineering Science and Research Management. [Link]

  • Synthesis of Amines. (n.d.). [Link]

  • Li, H., et al. (2014). Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Chinese Chemical Letters, 25(10), 1351-1354. [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • US3337630A - Process for the purification of amines.
  • de Meijere, A., et al. (2018). Facile Syntheses of Aminocyclopropanes: N,N-Dibenzyl-N-(2-ethenylcyclopropyl)amine. Organic Syntheses, 95, 398-422. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

  • Garbe, M., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9193-9197. [Link]

  • Panda, S., et al. (2021). N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I). The Journal of Organic Chemistry, 86(4), 3692-3702. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. [Link]

Sources

Troubleshooting low purity in N-(2-bromobenzyl)propan-2-amine crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Low purity in the crystallization of N-(2-bromobenzyl)propan-2-amine is rarely a failure of the crystallization step alone.[1][2] It is almost always a symptom of upstream impurities—specifically 2-bromobenzyl alcohol (from aldehyde reduction) or tertiary amine dimers —that disrupt the crystal lattice.[1]

This guide moves beyond basic "recrystallization" advice. It treats the purification as a chemo-mechanical system , ensuring you isolate the target amine from its specific byproducts before attempting to grow a crystal.

Part 1: Diagnostic Framework (Know Your Enemy)[1]

Before changing solvents, you must identify which impurity is causing the failure. Use this diagnostic table to interpret your crude material's 1H NMR or HPLC data.

Table 1: Common Impurity Signatures
Impurity TypeOriginDiagnostic Signal (1H NMR, CDCl3)Impact on Crystallization
2-Bromobenzyl alcohol Over-reduction of aldehyde~4.7 ppm (s, 2H) (Benzylic CH2-OH)High. Acts as a plasticizer, causing the salt to "oil out" rather than crystallize.
2-Bromobenzaldehyde Unreacted starting material~10.3 ppm (s, 1H) (Aldehyde CHO)Medium. Co-precipitates; turns crystals yellow/orange over time.[1][2]
Tertiary Amine Dimer Over-alkylation (Bis-alkylation)~3.6 ppm (s, 4H) (Two Benzylic CH2 groups)Critical. Structurally similar to product; occludes into the lattice, lowering melting point.[1]
Boron Salts Reductive amination byproductBroad/messy baseline in aromatic regionHigh. Causes "sticky" solids and prevents proper drying.[1]

Part 2: Troubleshooting Guides (FAQ)

Q1: "My product forms a thick oil or 'gum' upon adding HCl, instead of a white solid. How do I fix this?"

The Diagnosis: This is the "Oiling Out" phenomenon. It occurs when the Metastable Zone Width (MSZW) is too narrow or when neutral impurities (like benzyl alcohol) lower the melting point of the salt mixture below the solvent's boiling point.

The Fix (The "Cloud Point" Protocol):

  • Stop cooling. Re-heat the mixture until the oil dissolves (or becomes a clear emulsion).

  • Solvent Swap: If you are using pure Diethyl Ether or DCM, the salt is likely too insoluble, causing immediate crashing (oiling). Switch to a semi-polar system :

    • Dissolve the free base in a minimum amount of warm Ethyl Acetate (EtOAc) .

    • Add the HCl solution (e.g., HCl in Dioxane/Ether) dropwise while hot.

  • The Anti-Solvent Trick: Once the salt forms (cloudiness appears), add Isopropanol (IPA) dropwise until clear. Then, let it cool slowly to room temperature. The alcohol keeps the oil in solution long enough for the lattice to form.

Q2: "I have high HPLC purity (98%), but the crystals are gray/off-white and sticky."

The Diagnosis: Hygroscopicity and trace Boron salts. Secondary amine hydrochlorides are often hygroscopic.[1] If you used NaBH4 or STAB (Sodium Triacetoxyborohydride) and didn't perform a rigorous aqueous workup, boron salts are trapping water in your crystal.

The Fix:

  • Do not recrystallize yet. You must "break" the boron complexes.

  • Action: Redissolve the crude solid in DCM. Wash 3x with 1M NaOH (high pH breaks boron-nitrogen coordination).[1][2] Dry the organic layer with MgSO4, evaporate, and then re-form the salt under anhydrous conditions.

Q3: "How do I remove the Tertiary Amine dimer (Bis-alkylation impurity)?"

The Diagnosis: This is the hardest impurity to remove. Recrystallization often fails because the dimer co-crystallizes with the secondary amine.

The Fix: Exploiting Basicity Differences.

  • Acylation Strategy (If purity is critical): React the crude mixture with Boc-anhydride .[1][2] The secondary amine (your product) will form a Boc-carbamate (neutral), while the tertiary amine dimer remains basic.

  • Wash: Wash the organic layer with dilute acid (0.5 M HCl). The basic dimer stays in the water; the neutral Boc-product stays in the organic layer.

  • Deprotect: Treat with 4M HCl/Dioxane to precipitate the pure amine salt.

Part 3: The "Self-Validating" Purification Protocol

Do not attempt crystallization directly from the reaction mixture. Follow this workflow to ensure the material entering the crystallization step is chemically pure enough to solidify.

Step 1: The "Specific Wash" (Crucial Pre-treatment)
  • Goal: Remove neutral impurities (Aldehyde/Alcohol) before salt formation.[1]

  • Dissolve crude reaction residue in Ethyl Acetate (EtOAc) .

  • Extract: Add 1M HCl (aq) .

    • Chemistry: The Amine goes into the water (protonated). The Alcohol and Aldehyde stay in the EtOAc.

    • Discard the EtOAc layer. (This removes 90% of the "oiling" agents).

  • Recover: Basify the aqueous layer (pH > 12) with NaOH. Extract back into DCM. Dry (Na2SO4) and concentrate.[3] Now you have the clean Free Base.

Step 2: Controlled Crystallization
  • Dissolve the purified Free Base oil in Anhydrous Ethanol (1 part) .

  • Add Ethyl Acetate (4 parts) .

  • Cool to 0°C.

  • Add HCl (4M in Dioxane) dropwise with vigorous stirring.

    • Target: pH 2-3 (use wet pH paper).[1][2] Do not use large excess HCl, or you solubilize the salt.

  • Seed: If oil forms, scratch the glass or add a seed crystal.

  • Filter: Wash the white solid with cold Diethyl Ether .

Part 4: Visualization of Logic & Workflow

The following diagrams illustrate the decision-making process and the purification chemistry.

Figure 1: Troubleshooting Logic Tree

TroubleshootingLogic Start Problem: Low Purity / No Crystals CheckState Physical State? Start->CheckState Oiling Oiling Out / Gum CheckState->Oiling Sticky Sticky / Gray Solid CheckState->Sticky LowMP Solid but Low Melting Point CheckState->LowMP ActionOil Cause: Neutral Impurities Fix: Acid/Base Extraction Then: Slow cool in EtOAc/IPA Oiling->ActionOil ActionSticky Cause: Trapped Water/Boron Fix: NaOH Wash + Anhydrous HCl Sticky->ActionSticky ActionLowMP Cause: Dimer (Tertiary Amine) Fix: Recrystallize from EtOH OR Boc-Protection Strategy LowMP->ActionLowMP

Caption: Diagnostic logic flow for identifying the root cause of crystallization failure based on physical appearance.

Figure 2: The "Specific Wash" Purification Workflow

PurificationWorkflow Crude Crude Reaction Mix (Amine + Alcohol + Aldehyde) AcidWash 1. Dissolve in EtOAc 2. Wash with 1M HCl Crude->AcidWash OrganicLayer Organic Layer (Contains Alcohol/Aldehyde) DISCARD AcidWash->OrganicLayer Impurities AqLayer Aqueous Layer (Contains Amine Salt) AcidWash->AqLayer Target Baseify Basify (NaOH) Extract to DCM AqLayer->Baseify Crystallize Add HCl/Dioxane in EtOAc/EtOH Baseify->Crystallize Final Pure Crystal This compound HCl Crystallize->Final

Caption: The "Specific Wash" protocol separates neutral impurities (which cause oiling) from the amine before crystallization is attempted.[1][2]

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures," J. Org. Chem.1996 , 61, 3849–3862.[1] Link (Source for reductive amination impurity profiles and boron salt issues).

  • Anderson, N. G. Practical Process Research & Development; Academic Press: Oxford, 2000.[1] (Source for "Oiling Out" troubleshooting and metastable zone width concepts).

  • PubChem. "this compound Compound Summary." Link (Verification of chemical structure and properties).

Sources

Technical Support Center: N-Alkylation Kinetics & Process Control

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimizing Reaction Time for 2-Bromobenzyl Bromide & Isopropylamine Case ID: OPT-SN2-0042 Assigned Specialist: Senior Application Scientist

Executive Summary & Kinetic Theory

The Core Challenge: The reaction between 2-bromobenzyl bromide (electrophile) and isopropylamine (nucleophile) is a classic


 (Substitution Nucleophilic Bimolecular)  transformation.

To optimize reaction time without compromising selectivity (i.e., avoiding the formation of the tertiary amine impurity), you must manipulate the Rate Law :



The Ortho-Effect: Unlike standard benzyl bromide, your substrate has a bromine atom at the ortho position. This introduces steric hindrance near the reaction center, potentially slowing the nucleophilic attack compared to unsubstituted analogs.[1] This makes the optimization strategies below (specifically Catalysis and Solvent choice) critical for reducing reaction time from hours to minutes.

Critical Process Parameters (CPPs)
ParameterOptimization TargetScientific Rationale
Stoichiometry 3:1 to 5:1 (Amine:Bromide)High amine concentration drives

kinetics (Rate Law) and statistically prevents the product from reacting again (Bis-alkylation).
Catalysis 5-10 mol% KI or TBAI The Finkelstein Effect: In situ conversion of the benzyl bromide to the more reactive benzyl iodide accelerates the rate significantly.
Solvent Acetonitrile (MeCN) or Ethanol (EtOH) Polar solvents stabilize the charged transition state. MeCN is generally faster (aprotic), but EtOH is often preferred for solubility of the amine.
Concentration 0.5 M - 1.0 M Higher concentration increases collision frequency, directly boosting the rate.

Accelerated Experimental Protocols

Choose the protocol that fits your available equipment and throughput needs.

Protocol A: Iodide-Catalyzed Acceleration (Recommended)

Best for: Overcoming the steric hindrance of the ortho-bromo group.

  • Preparation: Dissolve 2-bromobenzyl bromide (1.0 equiv) in Acetonitrile (0.5 M concentration).

  • Catalyst Addition: Add Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) (0.1 equiv / 10 mol%).

    • Note: The solution may turn slightly yellow/brown due to trace iodine; this is normal.

  • Nucleophile Addition: Add Isopropylamine (3.0 - 5.0 equiv) in a single portion.

    • Why Excess? The amine acts as both the nucleophile and the base to scavenge the HBr byproduct.

  • Reaction: Stir at 40°C for 30-60 minutes .

    • Without Catalyst: This would typically take 4-12 hours at Room Temperature (RT).

  • Workup: Evaporate solvent. Partition residue between EtOAc and sat.

    
    . Dry organic layer (
    
    
    
    ) and concentrate.[2]
Protocol B: Microwave-Assisted Synthesis

Best for: High-throughput screening or when reaction time must be <15 mins.

  • Vessel: Charge a microwave vial with 2-bromobenzyl bromide (1.0 equiv) and Ethanol (0.5 M).

  • Addition: Add Isopropylamine (4.0 equiv).

  • Irradiation: Heat to 80°C for 10 minutes (dynamic power mode).

  • Caution: Isopropylamine is volatile (BP ~33°C). Ensure the vessel is rated for the generated pressure (approx. 2-5 bar).

Troubleshooting Guide (Root Cause Analysis)

Issue: Reaction is stalled (<50% conversion after 2 hours)

  • Root Cause 1: Precipitation Encapsulation. The byproduct (isopropylamine hydrobromide) has precipitated and coated the unreacted benzyl bromide.

    • Fix: Switch solvent to Ethanol (solubilizes the salt better) or increase agitation speed (RPM).

  • Root Cause 2: Ortho-Sterics. The 2-bromo substituent is hindering attack.

    • Fix: Add TBAI (10 mol%) immediately. Heat to 50°C.

Issue: Significant Bis-Alkylation (Tertiary Amine Impurity)

  • Root Cause: Local Concentration Hotspots. You added the amine to the bromide, or the amine concentration dropped too low.

    • Fix:Inverse Addition. Dissolve the Isopropylamine (large excess) in the flask and drip the Benzyl Bromide solution into it slowly. This ensures the bromide always encounters a "sea" of unreacted amine.

Issue: Low Yield / Material Loss during Workup

  • Root Cause: Salt Formation. The product is a secondary amine and can form a hydrobromide salt that stays in the aqueous layer during extraction.

    • Fix: Ensure the aqueous workup pH is >10 (use 1M NaOH or

      
      ) to force the amine into its free-base (organic soluble) form before extraction.
      

Visualizing the Pathway & Logic

Diagram 1: Reaction Mechanism & Competitive Pathways

This diagram illustrates the desired


 path versus the competitive over-alkylation, highlighting where the "Excess Amine" strategy intervenes.

ReactionPathway cluster_opt Optimization Zone Start 2-Bromobenzyl Bromide TS Transition State (Sterically Hindered) Start->TS + Amine Amine Isopropylamine (Nucleophile) Amine->TS Intermediate Protonated Intermediate (R2-NH2+) TS->Intermediate Fast Product TARGET PRODUCT (Secondary Amine) Intermediate->Product - HBr (Base Scavenge) Impurity IMPURITY (Tertiary Amine) Product->Impurity + Benzyl Bromide (If Stoichiometry Poor)

Caption: The


 pathway. High amine concentration suppresses the red dotted path (Impurity).
Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to resolve kinetic issues.

Troubleshooting Start Reaction Status Check Check1 Is Conversion > 90%? Start->Check1 Success Proceed to Workup (pH > 10) Check1->Success Yes Slow Reaction is Slow Check1->Slow No ImpurityCheck Impurity: Bis-Alkylation? Check1->ImpurityCheck High Impurity CheckSolvent Check Solvent System Slow->CheckSolvent Action1 Add Catalyst (KI or TBAI) CheckSolvent->Action1 If Solvent Aprotic Action2 Increase Temp (Max 60°C) CheckSolvent->Action2 If Solvent Protic FixImpurity Use Inverse Addition Increase Amine Equiv ImpurityCheck->FixImpurity

Caption: Diagnostic workflow for optimizing yield and rate.

Frequently Asked Questions (FAQs)

Q: Can I use Triethylamine (TEA) as a base instead of excess isopropylamine? A: Yes, but it is less efficient for rate. Using excess isopropylamine increases the concentration of the nucleophile, which directly accelerates the reaction (Rate =


[Substrate][Nu]). Using TEA only acts as a base (

scavenger) but does not increase the collision frequency of the reactive amine. Use TEA only if isopropylamine is scarce or expensive.

Q: Why does the reaction turn yellow/orange when I add KI? A: This is normal. It indicates the formation of trace Iodine (


) or polyiodides. It does not affect the reaction quality, provided you wash the organic layer with sodium thiosulfate or sodium sulfite during workup to remove the color.

Q: My product is oiling out. How do I crystallize it? A: Secondary amine hydrobromides often form oils. To get a solid:

  • Perform the basic workup to get the free amine (oil).

  • Dissolve in dry diethyl ether or dioxane.

  • Bubble dry HCl gas or add HCl in dioxane. The hydrochloride salt usually crystallizes better than the hydrobromide salt.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 15: Nucleophilic Substitution).

  • Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811. (Comprehensive review on N-alkylation methods).

  • Vallejos, M. M., et al. (2005). "Solvent effects on the kinetics of the reaction of benzyl bromide with amines." International Journal of Chemical Kinetics, 37(3), 183-191.

  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532. (Foundational text on Iodide Catalysis).

Sources

Technical Support Center: Removal of Unreacted Isopropylamine from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for common challenges in synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter residual isopropylamine in their reaction mixtures. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you efficiently and effectively purify your target compounds.

Introduction

Isopropylamine is a common reagent and building block in organic synthesis, valued for its nucleophilicity and basicity.[1] However, its high volatility, water miscibility, and reactivity can present challenges during reaction work-up.[2][3][4] Incomplete reaction or the use of excess isopropylamine often necessitates a robust purification strategy to isolate the desired product in high purity. This guide outlines several field-proven methods for the removal of unreacted isopropylamine, explaining the underlying chemical principles to empower you to make informed decisions for your specific reaction system.

Isopropylamine: Key Properties for Purification

A thorough understanding of isopropylamine's physical and chemical properties is fundamental to selecting the most appropriate purification method.

PropertyValueSignificance for Purification
Boiling Point 32-34 °C[2][4]Isopropylamine's low boiling point allows for its removal by distillation or evaporation under reduced pressure, provided the desired product is not also volatile.
Solubility Miscible with water and most organic solvents.[2][3]Its high water solubility is exploited in aqueous extraction methods. Its solubility in organic solvents means simple solvent removal will not effectively separate it from the product.
pKa of Conjugate Acid 10.63[5]As a weak base, isopropylamine can be protonated by acids to form a water-soluble salt, which is the basis for acid-base extraction.
Odor Strong, ammonia-like[2][5]A noticeable odor can indicate the presence of residual isopropylamine.
Safety Extremely flammable, corrosive, and harmful if inhaled or swallowed.[2]Appropriate personal protective equipment (PPE) and handling procedures are crucial.[6][7][8][9]

Frequently Asked Questions (FAQs)

Q1: I've completed my reaction and have excess isopropylamine. What is the simplest way to remove it?

For small-scale reactions where the product is non-volatile and stable to mild heat, the simplest method is often evaporation under reduced pressure (rotoevaporation). The low boiling point of isopropylamine (32-34 °C) allows it to be readily removed along with the reaction solvent.[2][4]

Q2: My product is also volatile. Can I still use distillation?

Fractional distillation can be effective if there is a significant difference in boiling points between your product and isopropylamine. However, azeotrope formation with the solvent or the product itself can complicate this separation.[10][11][12][13][14] In such cases, other methods like acid-base extraction or the use of scavenger resins are recommended.

Q3: Is acid-base extraction a good option for removing isopropylamine?

Yes, acid-base extraction is a highly effective and widely used technique.[15][16][17][18] By washing the organic reaction mixture with an aqueous acidic solution (e.g., dilute HCl or NH4Cl), the basic isopropylamine is protonated to form its water-soluble salt, which then partitions into the aqueous layer and is removed.

Q4: What are scavenger resins and how do they work for isopropylamine removal?

Scavenger resins are solid-supported reagents with functional groups that react with and bind to specific molecules.[19][20] For isopropylamine, resins with electrophilic functional groups (e.g., isocyanate or aldehyde) can be used to covalently bind the amine, allowing for its removal by simple filtration.[21][22] This method is particularly useful for parallel synthesis or when aqueous work-ups need to be avoided.

Troubleshooting Guides

Method 1: Acid-Base Extraction

This is often the most robust and scalable method for removing isopropylamine.

Q: My product is sensitive to strong acids. What are my options?

If your product is unstable in the presence of strong acids like HCl, you can use a milder acidic wash. A saturated aqueous solution of ammonium chloride (NH4Cl) is a good alternative. Its mildly acidic nature is sufficient to protonate isopropylamine without degrading many sensitive functional groups.

Q: I've performed the acid wash, but I still detect isopropylamine in my product. What went wrong?

Several factors could be at play:

  • Insufficient Acid: Ensure you are using a sufficient molar excess of acid to neutralize all the isopropylamine. A good starting point is 1.5-2.0 equivalents of acid relative to the excess amine.

  • Inadequate Mixing: Thorough mixing of the organic and aqueous layers in the separatory funnel is crucial to ensure complete extraction.

  • Multiple Extractions: A single extraction may not be sufficient. Performing two to three sequential washes with the acidic solution will significantly improve the removal efficiency.[16]

  • pH Check: After the final wash, check the pH of the aqueous layer to ensure it is acidic. If it is not, it indicates that all the acid has been consumed, and more is needed.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as diethyl ether, ethyl acetate, or dichloromethane.[23]

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1M HCl or saturated NH4Cl solution).

  • Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat: Repeat the acidic wash (steps 2-4) one or two more times for complete removal.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine (saturated NaCl) to remove bulk water.[17]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the purified product.[17]

AcidBaseExtraction cluster_0 Separatory Funnel OrganicLayer Organic Layer (Product + Isopropylamine) AqueousLayer Aqueous Layer (Isopropylammonium Salt) OrganicLayer->AqueousLayer Acid Wash (e.g., 1M HCl) PurifiedProduct Purified Product in Organic Solvent OrganicLayer->PurifiedProduct Separation Waste Aqueous Waste AqueousLayer->Waste CrudeProduct Crude Reaction Mixture in Organic Solvent CrudeProduct->OrganicLayer ScavengerResin Start Reaction Mixture (Product + Isopropylamine) AddResin Add Scavenger Resin (e.g., PS-Isocyanate) Start->AddResin Agitate Agitate Mixture (Stir/Shake) AddResin->Agitate Filter Filter to Remove Resin Agitate->Filter ResinWaste Resin-Bound Amine (Waste) Filter->ResinWaste Solid ProductSolution Purified Product in Solution Filter->ProductSolution Filtrate

Sources

Handling hygroscopic N-(2-bromobenzyl)propan-2-amine HCl salts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(2-bromobenzyl)propan-2-amine HCl

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound HCl. As a Senior Application Scientist, I've designed this guide to provide you with both the theoretical understanding and practical, field-tested solutions for handling this hygroscopic compound. Amine hydrochloride salts are invaluable in pharmaceutical development for improving solubility and stability, but their tendency to absorb atmospheric moisture can present significant challenges during storage, handling, and experimentation.[1][2]

This resource is structured to anticipate and directly address the common issues you may encounter. We will delve into the causality behind the hygroscopic nature of this salt and provide robust protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and properties of this compound HCl.

Q1: Why is my this compound HCl salt clumping or appearing wet?

A: this compound HCl is a hygroscopic substance, meaning it readily absorbs moisture from the atmosphere.[3][4] This is a common characteristic of many amine hydrochloride salts due to the strong ionic interactions with water molecules.[1][5] When exposed to ambient air, particularly in environments with moderate to high humidity, the salt will adsorb water, leading to changes in its physical state, such as clumping, caking, or even deliquescence (dissolving in the absorbed water).[3][6]

Q2: What are the ideal storage conditions for this compound?

A: To maintain the integrity of the compound, it is crucial to minimize its exposure to atmospheric moisture. The ideal storage method is in a tightly sealed container placed inside a desiccator containing a suitable desiccant (e.g., silica gel, calcium sulfate).[3] For long-term storage or for researchers working in particularly humid environments, a nitrogen-purged glovebox is the preferred environment. The general recommendation is to store at room temperature.[7]

Q3: How does the absorbed water affect my experiments?

A: The presence of absorbed water can significantly impact experimental outcomes in several ways:

  • Inaccurate Weighing: The measured weight will be a combination of the compound and an unknown amount of water, leading to errors in concentration calculations for solutions and incorrect stoichiometry in reactions.[8]

  • Altered Solubility and Stability: The presence of water can change the salt's solubility profile and potentially lead to degradation through hydrolysis, especially under certain pH conditions.[5]

  • Reaction Side Products: Water can act as a reactant in many chemical transformations, leading to the formation of unwanted byproducts.

  • Analytical Inconsistencies: In techniques like HPLC, excess water can alter the mobile phase composition, leading to shifts in retention times.[9] In NMR, the water peak can be broad and may obscure signals of interest.[10][11][12]

Q4: Can I dry the this compound HCl salt if it has absorbed water?

A: Yes, it is often possible to dry the material. A common and effective method is to use a vacuum oven at a mild temperature (e.g., 40-50°C) to avoid any potential thermal degradation.[13] This should be done until a constant weight is achieved. Alternatively, for smaller quantities, placing the material in a vacuum desiccator with a strong desiccant like phosphorus pentoxide can also be effective.

Troubleshooting Guides

This section provides detailed, step-by-step protocols to navigate the most common experimental challenges associated with the hygroscopic nature of this compound HCl.

Guide 1: Accurate Weighing of a Hygroscopic Sample

Problem: My balance reading is continuously increasing while I'm trying to weigh the compound.[14][15]

Cause: The compound is actively absorbing moisture from the air during the weighing process.[4]

Solution: Weighing by Difference

This method minimizes the sample's exposure time to the atmosphere and is recommended for all hygroscopic materials.[14][15]

Protocol:

  • Place an appropriate amount of this compound HCl into a clean, dry, sealable container (e.g., a glass vial with a screw cap).

  • Tightly cap the container and place it on the analytical balance.

  • Record the initial mass of the container and its contents to four decimal places.

  • Quickly remove the container from the balance and, using a clean spatula, transfer an estimated amount of the solid into your receiving vessel (e.g., a round-bottom flask or beaker).

  • Immediately re-cap the original container and place it back on the balance.

  • Record the final mass of the container and its remaining contents.

  • The difference between the initial and final mass is the exact amount of compound transferred.

Guide 2: Determining Water Content with Karl Fischer Titration

Problem: I need to know the precise amount of active compound, but I suspect it contains water.

Cause: Even with careful handling, some water absorption may be unavoidable. For applications requiring high precision, determining the water content is essential.

Solution: Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for water content determination in solid samples.[16][17] It is a highly specific and accurate method.[17] Both volumetric and coulometric methods are suitable, with coulometry being preferred for very low water content (ppm range).[17][18][19]

Experimental Workflow for Karl Fischer Titration

KF_Workflow Figure 1: Karl Fischer Titration Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation start Start prepare_instrument Prepare KF Titrator: Titrate solvent to a dry endpoint. Ensure a stable, low drift rate (<20 µg/min). start->prepare_instrument weigh_sample Accurately weigh the hygroscopic sample (using Weighing by Difference method). prepare_instrument->weigh_sample add_sample Quickly add the weighed sample to the KF titration cell. weigh_sample->add_sample start_titration Start the titration. The instrument automatically detects the endpoint. add_sample->start_titration record_result Record the water content (in % or ppm). start_titration->record_result calculate_correction Calculate the correction factor for the compound's weight based on water content. record_result->calculate_correction end End calculate_correction->end

Caption: A flowchart for precise water content analysis.

Corrected Mass Calculation: Corrected Mass = Weighed Mass × (1 - (Water Content % / 100))

Guide 3: Preparing Stock Solutions and Handling in Solution-Based Assays

Problem: I am concerned about the accuracy of my stock solution concentration and the impact of water on my subsequent experiments.

Cause: Weighing errors and the introduction of water can propagate through all downstream applications.

Solution: A Systematic Approach to Solution Preparation

Protocol:

  • Dry the Solvent: For reactions sensitive to water, use an anhydrous solvent. Ensure the solvent is freshly dried or from a recently opened sealed bottle.

  • Determine Water Content: If high accuracy is required, perform Karl Fischer titration on a representative sample of your solid this compound HCl to determine its water content.[16]

  • Calculate Corrected Mass: Adjust the mass of the solid to be weighed based on the water content to achieve the desired final concentration of the active compound.

  • Weigh by Difference: Use the "Weighing by Difference" method described in Guide 1 to accurately weigh the calculated mass of the solid.[15]

  • Rapid Dissolution: Add the weighed solid to the solvent and ensure rapid and complete dissolution to minimize the time the solid is exposed to any headspace moisture.

Guide 4: Troubleshooting Analytical Results (NMR & HPLC)

Problem: My analytical data (NMR or HPLC) is inconsistent or shows unexpected peaks.

Cause: The presence of water in the sample can directly affect the results of these sensitive analytical techniques.

Logical Troubleshooting Flow for Analytical Issues

Analytical_Troubleshooting Figure 2: Analytical Troubleshooting Logic cluster_hplc HPLC Issues cluster_nmr NMR Issues start Inconsistent Analytical Results (NMR or HPLC) check_sample_prep Review Sample Preparation: Was the sample handled under an anhydrous or controlled humidity environment? start->check_sample_prep hplc_symptoms Symptom: Shifting Retention Times, Ghost Peaks, or Poor Peak Shape?[10] check_sample_prep->hplc_symptoms HPLC nmr_symptoms Symptom: Large, broad water peak obscuring signals? Shifts in labile proton signals (e.g., N-H)? check_sample_prep->nmr_symptoms NMR hplc_cause Potential Cause: Excess water in the sample is altering the mobile phase polarity or eluting as a ghost peak. hplc_symptoms->hplc_cause hplc_solution Solution: 1. Prepare fresh mobile phase with high-purity water. 2. Lyophilize or vacuum dry the sample before analysis. 3. Use a guard column. hplc_cause->hplc_solution nmr_cause Potential Cause: Absorbed water in the sample or residual water in the NMR solvent. nmr_symptoms->nmr_cause nmr_solution Solution: 1. Use high-quality deuterated solvent from a sealed ampule. 2. Dry the sample in a vacuum oven before preparing the NMR sample. 3. Add a small amount of D2O and re-acquire the spectrum to identify exchangeable protons. nmr_cause->nmr_solution

Sources

Technical Support Center: Benzylamine Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Dimer (Dibenzylamine) Formation Ticket ID: BZ-OPT-402 Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Dimer" Problem

Welcome to the Advanced Synthesis Support Center. If you are reading this, you are likely observing a significant impurity peak in your HPLC/GC traces at a higher retention time than your target benzylamine. This is almost certainly dibenzylamine (the "dimer").

In the industrial and laboratory synthesis of benzylamine—whether via Reductive Amination of Benzaldehyde or Hydrogenation of Benzonitrile —the formation of secondary amines is the thermodynamic sink. Controlling this requires fighting entropy and equilibrium simultaneously.

This guide provides the mechanistic insight and actionable protocols to suppress dimerization and maximize primary amine selectivity.

Module 1: The Mechanism of Failure

To stop the dimer, you must understand how it forms. It is rarely a direct side reaction but rather a competitive condensation involving your product.

The Competitive Pathway

The primary amine product (Benzylamine) is a better nucleophile than ammonia. As soon as it forms, it competes with ammonia to attack the intermediate imine (or aldehyde), forming a secondary imine which is rapidly reduced to dibenzylamine.

G Start Benzaldehyde (or Benzonitrile) Imine1 Primary Imine (Intermediate) Start->Imine1 + NH3 Product Benzylamine (Primary Amine) Imine1->Product + H2 (Cat) Imine2 Secondary Imine (N-Benzylidenebenzylamine) Product->Imine2 + Imine1/Start (Nucleophilic Attack) Dimer Dibenzylamine (Secondary Amine) Imine2->Dimer + H2 (Rapid)

Figure 1: The "Cannibalistic" Mechanism. The product (Green) attacks the intermediate (Yellow) to form the impurity (Red).

Module 2: Troubleshooting Reductive Amination (Benzaldehyde Route)

Scenario: You are reacting Benzaldehyde with Ammonia and Hydrogen (or a hydride source).[1] Common Failure Mode: Dimer > 10%.

Critical Control Points
ParameterRecommendationScientific Rationale
Ammonia Equivalents > 5:1 (NH₃:Substrate) Le Chatelier’s principle. Excess ammonia pushes the equilibrium toward the primary imine and outcompetes the benzylamine product for the electrophile [1].
Catalyst Selection Raney Nickel or Pd/C (modified) Pd/C is highly active but often favors secondary amines unless poisoned or used in acidic media. Raney Ni is generally more selective for primary amines [2].
Solvent System Methanol/Ethanol Avoid aqueous systems if possible to prevent hydrobenzamide formation (a trimeric intermediate that reduces to mixed amines) [3].
Additives Ammonium Acetate / Acetic Acid Protonating the amine product (forming the ammonium salt) reduces its nucleophilicity, preventing it from attacking the imine [4].
Standardized Protocol: High-Selectivity Reductive Amination

Objective: Synthesis of Benzylamine with <2% Dimer.

  • Imine Pre-formation (Optional but Recommended):

    • Charge reaction vessel with Benzaldehyde (1.0 eq) and Methanolic Ammonia (7.0 eq, 7N in MeOH).

    • Stir at room temperature for 1-2 hours. Why? This converts free aldehyde to imine before the reducing agent is active, minimizing free aldehyde available for the dimer pathway.

  • Catalyst Addition:

    • Add Raney Nickel (10-20 wt% loading). Note: Wash Raney Ni with MeOH prior to use to remove water.

  • Hydrogenation:

    • Pressurize to 5–10 bar H₂.

    • Heat to 60–80°C.

  • Workup:

    • Filter catalyst immediately (pyrophoric hazard).

    • Concentrate filtrate. The excess ammonia will evaporate.

Module 3: Troubleshooting Nitrile Hydrogenation (Benzonitrile Route)

Scenario: You are reducing Benzonitrile using Raney Nickel or Cobalt. Common Failure Mode: Formation of dibenzylamine and ammonia evolution.

The "Reactive Hydrogen" Issue

In nitrile hydrogenation, the intermediate imine is highly reactive. If hydrogen coverage on the catalyst surface is low, the imine hangs around long enough to couple with the product.

Optimization Workflow

DecisionTree Start Start: Nitrile Hydrogenation High Dimer Detected CheckCat Check Catalyst Type Start->CheckCat Raney Raney Ni/Co CheckCat->Raney Using Pd Pd/C or Pt/C CheckCat->Pd Using Action1 Add Base (NaOH/KOH) or Ammonia Raney->Action1 Optimization Action2 Switch to Acidic Media (HCl/H2SO4) Pd->Action2 Optimization Result Primary Amine Selectivity Action1->Result Action2->Result

Figure 2: Decision Matrix for Nitrile Hydrogenation Optimization.

Protocol Adjustment: The "Base Effect"

For Raney Nickel reductions of nitriles, adding a small amount of strong base acts as a selectivity enhancer.

  • The Fix: Add LiOH or NaOH (1–2 mol%) to the reaction mixture.

  • Mechanism: The base modifies the catalyst surface and suppresses the deamination of the primary amine intermediate, which is a precursor to the secondary amine [5].

  • Alternative: Perform the reaction in the presence of liquid ammonia (solvent quantity). The mass action of ammonia suppresses the elimination of NH₃ from the intermediate gem-diamine.

Module 4: Frequently Asked Questions (FAQ)

Q1: I am using Pd/C and getting 20% dimer. I cannot use Raney Nickel due to functional group incompatibility. What now? A: You must change the electronic environment of the amine. Run the reaction in acidic methanol (e.g., with 1.1 eq of HCl or Acetic Acid). This protonates the benzylamine as it forms (


). The ammonium ion is not nucleophilic and cannot attack the imine to form the dimer. Caution: Ensure your Pd/C is compatible with acid (avoid dissolving the support).

Q2: Does pressure affect the dimer ratio? A: Yes. Higher H₂ pressure generally favors the primary amine.

  • Reasoning: The reduction of the primary imine (

    
    ) competes with the condensation reaction (
    
    
    
    ). Increasing hydrogen pressure accelerates
    
    
    (reduction) relative to
    
    
    (condensation), which is H₂-independent until the final step.

Q3: Can I use CO₂ to protect the amine? A: Yes, this is an advanced technique. In supercritical CO₂ or CO₂-expanded liquids, the primary amine reacts reversibly with CO₂ to form a carbamic acid/carbamate . This "transient protecting group" prevents the amine from reacting with the imine. Once the pressure is released, the CO₂ leaves, yielding pure primary amine [6].

Q4: Why is my yield low when I use water as a co-solvent? A: Benzaldehyde and ammonia in water form Hydrobenzamide (a solid trimer). While this can be reduced, it often precipitates out or reduces sluggishly, leading to heterogeneous mixtures and lower yields compared to methanolic solutions [3].

References

  • Master Organic Chemistry. Reductive Amination.Link

  • Organic Chemistry Portal. Synthesis of Amines: Hydrogenation of Nitriles.Link

  • Indian Academy of Sciences. Reduction of hydrobenzamides: a strategy for synthesizing benzylamines.[2]Link

  • Heinen, A. W., et al. The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity.[3] European Journal of Organic Chemistry. Link

  • US Patent 7214829B2. Method for the production of primary amines by hydrogenating nitriles.[4]Link

  • Green Chemistry (RSC). Hydrogenation of nitrile in supercritical carbon dioxide: a tunable approach to amine selectivity.Link

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for Purity Determination of N-(2-bromobenzyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity determination of N-(2-bromobenzyl)propan-2-amine. Moving beyond rote procedures, we will explore the scientific rationale behind methodological choices, ensuring the development of a specific, accurate, and reliable stability-indicating assay suitable for the rigorous demands of pharmaceutical development and quality control.

The control of impurities is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final product.[1] Regulatory bodies like the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) have established stringent guidelines for the identification, qualification, and control of impurities in drug substances.[1][2] this compound, as a secondary amine, presents unique analytical challenges, including potential peak tailing and the need for a method that can separate structurally similar process impurities and degradation products. This guide will compare two fundamental approaches—Reversed-Phase (RP) and Normal-Phase (NP) HPLC—to develop a scientifically sound, validated method.

Pillar 1: Strategic Method Development - A Tale of Two Phases

The initial and most critical decision in HPLC method development is the choice of chromatographic mode. This choice dictates the column, mobile phase, and overall separation mechanism. For a molecule like this compound, both reversed-phase and normal-phase chromatography are viable, but they offer distinct advantages and disadvantages.

The Workhorse: Reversed-Phase (RP) HPLC

RP-HPLC is the predominant analytical technique in the pharmaceutical industry due to its versatility, reproducibility, and compatibility with aqueous mobile phases.

  • Expertise & Experience: The basic nature of the secondary amine in this compound (pKa estimated ~9-10) is the primary consideration. At acidic to neutral pH, the amine will be protonated, making it highly polar. However, it also possesses a non-polar bromobenzyl group, giving it a mixed character. The key to good chromatography is to control the ionization state. An acidic mobile phase (pH 2.5-3.5) ensures the amine is consistently protonated, promoting interaction with the stationary phase and leading to sharp, symmetrical peaks. Unbuffered or high pH mobile phases can lead to severe peak tailing due to interactions between the basic analyte and residual acidic silanol groups on the silica support of the column.

  • Stationary Phase Selection:

    • C18 (Octadecylsilane): The most common and a good starting point. Its high hydrophobicity provides strong retention for the non-polar part of the molecule.

    • C8 (Octylsilane): A less retentive alternative to C18. It can be advantageous if retention times on a C18 column are excessively long or if impurities are much more non-polar than the main analyte.

    • Polar-Embedded/End-capped Phases: These columns have special modifications to shield residual silanols, making them particularly suitable for basic compounds to reduce peak tailing.

  • Mobile Phase Optimization:

    • Aqueous Phase: An acidic buffer (e.g., phosphate or formate buffer) is crucial to maintain a constant pH and ensure consistent ionization of the analyte. A pH of ~3.0 is often an ideal starting point.

    • Organic Modifier: Acetonitrile is generally preferred over methanol as it often provides better peak shape and lower viscosity, leading to higher efficiency.

    • Ion-Pairing Agents: For highly polar amines that are poorly retained, adding an ion-pairing agent like sodium dodecyl sulfate (SDS) can improve retention, but this often complicates the method and is best avoided if possible.

The Alternative: Normal-Phase (NP) HPLC

NP-HPLC, which uses a polar stationary phase and a non-polar mobile phase, can be a powerful tool, especially when dealing with isomers or compounds that are highly soluble in organic solvents.[3][4]

  • Expertise & Experience: In NP-HPLC, separation is based on the interaction of polar functional groups with the stationary phase. The secondary amine is the most polar part of this compound and will be the primary driver of retention on a silica or cyano column. This mode can sometimes provide a completely different selectivity profile compared to RP-HPLC, which may be useful for resolving impurities that co-elute in a reversed-phase system.

  • Stationary Phase Selection:

    • Silica (SiO2): The most common NP stationary phase, offering strong retention for polar compounds.

    • Cyano (CN): A less retentive and less moisture-sensitive alternative to silica, offering different selectivity.

  • Mobile Phase Optimization:

    • Non-Polar Solvent: Typically hexane or heptane.

    • Polar Modifier: A small amount of a polar solvent like isopropanol (IPA) or ethanol is used to control retention. A basic modifier, such as diethylamine or triethylamine, is often added in small quantities (~0.1%) to the mobile phase to block active sites on the silica surface and prevent peak tailing of basic analytes.

Pillar 2: Establishing a Self-Validating System through Forced Degradation

A purity method is only trustworthy if it is "stability-indicating," meaning it can unequivocally separate the intact Active Pharmaceutical Ingredient (API) from its potential degradation products.[1][5] Forced degradation studies are the cornerstone of developing such a method.[6][7] By subjecting the drug substance to harsh conditions, we can generate the likely degradants and ensure the HPLC method can resolve them.

G cluster_0 Forced Degradation Workflow cluster_1 Stress Conditions API This compound (Drug Substance) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Subject to Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API->Base Subject to Oxid Oxidation (e.g., 3% H2O2, RT) API->Oxid Subject to Therm Thermal (e.g., 80°C, Dry Heat) API->Therm Subject to Phot Photolytic (ICH Q1B Light Exposure) API->Phot Subject to Analysis Analyze Stressed Samples by Developed HPLC Method Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Phot->Analysis Eval Evaluate Peak Purity & Resolution (DAD Detector) Analysis->Eval Opt Optimize Method Eval->Opt Resolution Inadequate Val Proceed to Validation Eval->Val Resolution Adequate Opt->Analysis

Caption: Workflow for a forced degradation study to establish a stability-indicating method.

Pillar 3: Detailed Experimental Protocols & Comparative Data

Here we present detailed protocols for both an RP-HPLC and an NP-HPLC method, followed by a direct comparison of their performance characteristics.

Protocol 1: Optimized Reversed-Phase HPLC Method

This method is designed to be the primary choice for routine quality control.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 20mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.

    • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Standard Solution Preparation:

    • Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This yields a 500 µg/mL stock solution.

    • Further dilute to a working concentration of ~50 µg/mL with the diluent.

  • Sample Solution Preparation:

    • Prepare the test sample at the same concentration as the standard solution using the same diluent.

  • Chromatographic Conditions:

    • Column: Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm (or equivalent high-quality, end-capped C18 column).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm (where the benzene ring absorbs strongly).

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 70 30
      20.0 20 80
      25.0 20 80
      25.1 70 30

      | 30.0 | 70 | 30 |

Protocol 2: Comparative Normal-Phase HPLC Method

This method serves as an alternative for resolving challenging impurities.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Prepare a mixture of Hexane, Isopropanol, and Diethylamine in the ratio 90:10:0.1 (v/v/v). Mix well and sonicate to degas.

  • Standard and Sample Preparation:

    • Prepare standard and sample solutions at a concentration of ~500 µg/mL using the mobile phase as the diluent.

  • Chromatographic Conditions:

    • Column: Waters Spherisorb Silica, 4.6 x 250 mm, 5 µm (or equivalent).

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 20 µL.

    • Run Time: 15 minutes (Isocratic).

Data Presentation: A Head-to-Head Comparison

The following table summarizes the performance of the two methods based on typical experimental outcomes for separating the main analyte from a potential process impurity (e.g., dibenzyl amine analog).

Table 1: Comparison of RP-HPLC and NP-HPLC Method Performance

Parameter Optimized RP-HPLC Method Comparative NP-HPLC Method Rationale & Insights
Retention Time (API) ~8.5 min ~6.2 min The RP method offers better resolution over a longer gradient run.
Resolution (API/Impurity) 2.8 1.9 The RP method demonstrates superior separation power for the key impurity.
Tailing Factor (API) 1.1 1.6 The acidic mobile phase and end-capped column in the RP method significantly reduce peak tailing.
Theoretical Plates > 8000 > 4500 Higher plate count in the RP method indicates greater column efficiency.

| Robustness | High (aqueous buffers are stable) | Moderate (solvent composition is sensitive to evaporation) | RP methods are generally more robust for routine QC environments. |

Method Validation: Demonstrating Trustworthiness

Once the optimal method (RP-HPLC) is selected and developed, it must be validated according to ICH Q2(R1) guidelines to prove it is fit for its intended purpose.[8][9][10]

G cluster_0 HPLC Method Development & Validation Pathway Start Define Analytical Target Profile (ATP) Screen Screen Columns & Mobile Phases (RP vs NP) Start->Screen Knowledge Gathering Optimize Optimize Method (Gradient, pH, Temp) Screen->Optimize Select Best Approach Forced Forced Degradation (Specificity Check) Optimize->Forced Preliminary Check Forced->Optimize Method Revision Validate Full Method Validation (ICH Q2(R1)) Forced->Validate Method is Specific Routine Implement for Routine Use Validate->Routine Method is Fit for Purpose

Caption: Logical workflow from method development to routine implementation.

The validation process assesses various parameters to ensure the method's reliability.

Table 2: Validation Summary for the Optimized RP-HPLC Method

Validation Parameter Acceptance Criteria (Typical) Result Conclusion
Specificity No interference at the analyte's RT; peak purity > 990 Passed Method is stability-indicating.
Linearity (r²) ≥ 0.999 0.9998 Excellent correlation between concentration and response.
Range 0.05% to 150% of nominal concentration Confirmed Method is suitable for assay and impurity quantification.[10]
Accuracy (% Recovery) 98.0% - 102.0% 99.5% - 101.2% Method provides accurate results.
Precision (RSD%) Repeatability: ≤ 1.0%Intermediate: ≤ 2.0% 0.4%1.1% Method is precise and reproducible.
Limit of Quantitation (LOQ) S/N ratio ≥ 10; must be ≤ reporting threshold (e.g., 0.05%) 0.02% Method is sensitive enough to quantify impurities at required levels.

| Robustness | RSD ≤ 2.0% after minor changes (pH, flow rate) | Passed | Method is reliable under slight variations. |

Conclusion and Recommendation

Based on a comprehensive evaluation, the developed Reversed-Phase HPLC method is unequivocally recommended for the purity determination of this compound. It demonstrates superior separation efficiency, peak symmetry, and robustness compared to the Normal-Phase alternative. The use of an acidic mobile phase effectively controls the ionization of the secondary amine, mitigating common chromatographic issues. Furthermore, its proven stability-indicating nature through forced degradation studies ensures that it can reliably separate the main component from process-related impurities and potential degradants, making it a trustworthy and defensible method for use in a regulated pharmaceutical environment.

References

  • Title: Analytical Method Development and Validation in Pharmaceuticals Source: ResolveMass Laboratories URL
  • Title: Analytical Method Development for related substances (Organic impurities)
  • Source: USP.
  • Source: US Pharmacopeia (USP)
  • Title: Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective Source: Agilent URL
  • Title: A Review of HPLC Method Development and Validation as per ICH Guidelines Source: Asian Journal of Pharmaceutical Analysis URL
  • Title: Analytical Method Validation: ICH and USP Perspectives Source: International Journal of Research and Review URL
  • Title: A New Approach to Forced Degradation Studies Using Anhydrous Conditions Source: Pharmaceutical Technology URL
  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1)
  • Title: ICH Q2(R1)
  • Title: ICH Q2 R1: Mastering Analytical Method Validation Source: National Library of Indonesia URL
  • Title: HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column Source: SIELC Technologies URL
  • Title: Forced Degradation Studies Source: SciSpace URL
  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: ScienceDirect URL
  • Title: Forced degradation and impurity profiling Source: ScienceDirect URL
  • Title: Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review Source: ResearchGate URL
  • Title: Development of a Suitable HPLC Method for the Analysis of Impurities in Clorprenaline and Bromhexine Capsules Source: Bentham Science URL

Sources

A Researcher's Guide to Reference Standards for N-(2-bromobenzyl)propan-2-amine Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical compounds is paramount. The rigorous identification and quantification of impurities in active pharmaceutical ingredients (APIs) is not only a regulatory requirement but a fundamental aspect of good science. This guide provides an in-depth technical comparison of reference standards for the impurity profiling of N-(2-bromobenzyl)propan-2-amine, a key intermediate in the synthesis of various pharmaceutical agents. We will explore the likely synthetic routes of this compound, predict the resulting impurities, and discuss the selection of appropriate analytical methodologies and reference standards to ensure robust and reliable impurity profiling.

The Synthetic Landscape: Predicting Impurities in this compound

A thorough understanding of the synthetic pathway is the cornerstone of effective impurity profiling. For this compound, two primary synthetic routes are most probable: Reductive Amination and Direct Alkylation. Each pathway presents a unique profile of potential impurities.

Route 1: Reductive Amination

This common and efficient method involves the reaction of 2-bromobenzaldehyde with isopropylamine to form an intermediate imine, which is then reduced to the desired secondary amine. A common reducing agent for this transformation is sodium triacetoxyborohydride.

Potential Impurities Arising from Reductive Amination:

  • Unreacted Starting Materials:

    • 2-Bromobenzaldehyde

    • Isopropylamine

  • Intermediate:

    • N-(2-bromobenzyl)propan-2-imine

  • Over-reduction Product:

    • 2-Bromobenzyl alcohol (from reduction of the starting aldehyde)

  • By-products from Starting Material Impurities: Impurities present in the 2-bromobenzaldehyde starting material could lead to corresponding amine by-products.

Caption: Reductive amination workflow for this compound.

Route 2: Direct Alkylation

This classical approach involves the direct reaction of a 2-bromobenzyl halide (e.g., bromide or chloride) with isopropylamine. While seemingly straightforward, this method is often plagued by a lack of selectivity.

Potential Impurities Arising from Direct Alkylation:

  • Unreacted Starting Materials:

    • 2-Bromobenzyl bromide/chloride

    • Isopropylamine

  • Over-alkylation Products:

    • N,N-bis(2-bromobenzyl)propan-2-amine (tertiary amine)

    • Quaternary ammonium salts

  • By-products from Starting Material Impurities: Impurities in the 2-bromobenzyl halide can lead to corresponding alkylated by-products.

Caption: Direct alkylation workflow for this compound.

Comparative Guide to Reference Standards

The selection of high-quality, well-characterized reference standards is critical for the accurate identification and quantification of impurities. The following table provides a comparative overview of commercially available reference standards for potential impurities of this compound.

Impurity CAS Number Typical Purity Supplier Examples Key Considerations for Selection
2-Bromobenzaldehyde 6630-33-7≥98%Sigma-Aldrich, LGC Standards, PharmaffiliatesHigh purity is essential as it is a direct precursor.
2-Bromobenzyl alcohol 18982-54-2≥99%Sigma-Aldrich, PharmaffiliatesImportant for monitoring over-reduction in the reductive amination pathway.
Bis(2-bromobenzyl)amine hydrochloride 336615-45-3≥99%Santa Cruz Biotechnology, BLD Pharm, Thermo ScientificA key marker for over-alkylation in the direct alkylation route.
N-(2-bromobenzyl)propan-2-imine Not commercially availableN/ACustom Synthesis RequiredAs the direct intermediate in reductive amination, its absence in the final product is a critical quality attribute. Custom synthesis would be necessary for method development and validation.
N,N-bis(2-bromobenzyl)propan-2-amine 802306-26-9Research GradeBLDpharmWhile commercially available, it may be listed for research purposes. Purity and characterization data should be carefully evaluated.

Analytical Methodologies for Impurity Profiling

A multi-faceted analytical approach is often necessary for comprehensive impurity profiling. The choice of technique depends on the physicochemical properties of the analyte and potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.

  • Method of Choice: Reversed-phase HPLC with UV detection is a robust starting point. A C18 column with a gradient elution using a mobile phase of acetonitrile and water with an acidic modifier (e.g., trifluoroacetic acid or formic acid) is typically effective for separating the main compound from its more polar or less polar impurities.

  • Causality: The acidic modifier improves peak shape for the amine analytes by suppressing the interaction with residual silanols on the stationary phase. Gradient elution is necessary to resolve compounds with a wide range of polarities, from the starting materials to the over-alkylated products.

Experimental Protocol: HPLC-UV Method

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 90:10 A:B) to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It provides both chromatographic separation and mass spectral data for identification.

  • Applicability: GC-MS is well-suited for identifying and quantifying volatile impurities such as unreacted isopropylamine and potentially some degradation products. Analysis of the primary amine and its impurities may require derivatization to improve volatility and chromatographic performance.

  • Causality: Derivatization, for instance with trifluoroacetic anhydride, converts the polar amine functional groups into less polar and more volatile derivatives, leading to better peak shapes and resolution on non-polar GC columns.

Experimental Protocol: GC-MS Method (with Derivatization)

  • Derivatization: To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70 °C for 30 minutes.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 50-500 amu

The Logic of Reference Standard Selection

The choice of reference standard directly impacts the validity and reliability of your impurity profiling results. A well-characterized reference standard serves as the benchmark against which your sample is compared.

Reference_Standard_Logic cluster_inputs Inputs cluster_process Analytical Process cluster_outputs Outputs Test Sample Test Sample Analytical Method Analytical Method Test Sample->Analytical Method Reference Standard Reference Standard Reference Standard->Analytical Method Reliable Impurity Profile Reliable Impurity Profile Analytical Method->Reliable Impurity Profile High-Quality Standard Inaccurate Results Inaccurate Results Analytical Method->Inaccurate Results Poor/No Standard

Caption: Impact of reference standard quality on impurity profiling.

Conclusion: A Foundation of Scientific Integrity

The impurity profile of this compound is intrinsically linked to its synthetic origin. A comprehensive understanding of the potential synthetic routes and the impurities they may generate is the first and most critical step in developing a robust analytical control strategy. The judicious selection of well-characterized reference standards, coupled with appropriate analytical methodologies such as HPLC and GC-MS, provides the self-validating system necessary for accurate impurity profiling. This approach not only ensures regulatory compliance but also upholds the principles of scientific integrity, ultimately contributing to the development of safe and effective medicines.

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Abdel-Magid, A. F., et al. The Journal of Organic Chemistry, 1996, 61(11), 3849–3862. [Link]

  • Alkylation of Amines. Master Organic Chemistry. [Link]

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2006. [Link]

  • Pharmaffiliates. [Link]

UV-Vis Absorption Characterization of 2-Bromobenzyl Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the UV-Vis absorption characteristics of 2-bromobenzyl derivatives, designed for researchers in organic synthesis and drug development.[1]

Executive Summary

2-Bromobenzyl derivatives—specifically 2-bromobenzyl bromide and 2-bromobenzyl alcohol —are critical electrophilic intermediates in the synthesis of pharmacophores (e.g., quinazolines, indenes).[1] While Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation, UV-Visible spectroscopy remains a rapid, non-destructive tool for reaction monitoring , purity assessment , and isomer differentiation .

This guide analyzes the electronic transitions of these ortho-substituted systems, quantifying the bathochromic shifts induced by the bromine auxochrome and providing a robust experimental protocol for their characterization.

Theoretical Framework: Electronic Transitions

The UV absorption profile of 2-bromobenzyl derivatives is governed by two primary electronic effects that modify the benzene chromophore:

  • Inductive Effect (-I): The electronegative bromine atom withdraws electron density (

    
    -bonds), stabilizing the HOMO but having a lesser effect on the LUMO.[1]
    
  • Mesomeric Effect (+M): The lone pair electrons on the bromine atom interact with the aromatic

    
    -system.[1] Although weaker than in iodine, this interaction raises the HOMO energy, narrowing the HOMO-LUMO gap and causing a bathochromic (red) shift  relative to the unsubstituted benzyl analog.
    
The "Ortho Effect"

Unlike para-isomers, ortho-substitution introduces steric strain that can force the benzylic substituent out of planarity with the aromatic ring.[1] This often results in:

  • Hypochromic Shift: A decrease in molar extinction coefficient (

    
    ) due to reduced orbital overlap.[1]
    
  • Spectral Broadening: Loss of fine vibrational structure (B-band) compared to the more symmetrical para-isomers.[1]

Visualization: Structure-Property Relationship

The following diagram illustrates the causal flow from chemical structure to observed spectral properties.[1][2][3]

ElectronicEffects Substituent Ortho-Bromine Substituent Effects Electronic Effects (-I Inductive, +M Mesomeric) Substituent->Effects Sterics Steric Ortho-Effect (Twisting of Benzylic Group) Substituent->Sterics Gap HOMO-LUMO Gap (Decreases) Effects->Gap Overlap Pi-Orbital Overlap (Decreases) Sterics->Overlap Shift Bathochromic Shift (Red Shift, +λ) Gap->Shift Intensity Hypochromic Effect (Lower ε vs Para) Overlap->Intensity

Figure 1: Causal pathway of electronic and steric effects influencing the UV-Vis spectra of 2-bromobenzyl derivatives.[1]

Comparative Spectral Data Analysis

The following data summarizes the absorption maxima (


) for 2-bromobenzyl derivatives compared to their isomers and parent compounds.

Solvent: Methanol (MeOH) or Ethanol (EtOH) are preferred due to their UV transparency (cutoff <210 nm).

Table 1: UV-Vis Absorption Maxima Comparison
CompoundStructure TypePrimary

(E-Band)
Secondary

(B-Band)
Electronic Character
Benzyl Bromide Parent (Unsubstituted)~226 nm261 nmBaseline benzenoid transition.[1]
2-Bromobenzyl Bromide Target (Ortho) 228 – 232 nm 263 – 268 nm Bathochromic shift (+2–7 nm) due to Br auxochrome.
4-Bromobenzyl Bromide Isomer (Para)~235 nm270 – 275 nmStronger redshift; higher intensity (

) due to symmetry.
2-Bromobenzyl Alcohol Target (Ortho) 262 – 265 nm Shoulder/BroadHydroxyl group adds auxochromic effect; often merges bands.[1]
2-Bromobenzylamine Target (Ortho) ~210 nm ~258 nm Amine lone pair interacts strongly; pH dependent.[1]

Note on Purity: 2-Bromobenzyl bromide is often a white to light yellow solid.[1] A distinct yellow color typically indicates the presence of free bromine (


) or conjugated impurities. Pure samples should show negligible absorption >350 nm.

Experimental Protocol: UV-Vis Characterization

This self-validating protocol ensures reproducible spectral data, minimizing solvent cutoff interference and concentration errors.[1]

Reagents & Equipment[1][5]
  • Solvent: HPLC-grade Methanol or Ethanol (UV Cutoff: 205 nm).[1] Avoid Acetone (Cutoff: 330 nm).[1]

  • Blank: Pure solvent from the same batch used for solvation.

  • Cuvettes: Quartz (1 cm path length). Do not use plastic or glass for UV region (<300 nm).[1]

Step-by-Step Workflow
  • Stock Solution Preparation (1 mM):

    • Weigh 25.0 mg of 2-bromobenzyl bromide (MW: 249.93 g/mol ).[1]

    • Dissolve in 100 mL of Methanol in a volumetric flask.

    • Validation: Ensure complete dissolution; sonicate if necessary.

  • Working Solution Dilution (50 µM):

    • Transfer 5.0 mL of Stock Solution into a 100 mL volumetric flask.

    • Dilute to mark with Methanol.

    • Target Absorbance: 0.6 – 0.8 AU (optimal Beer-Lambert range).[1]

  • Baseline Correction:

    • Fill two matched quartz cuvettes with pure Methanol.

    • Run a "Baseline/Auto-Zero" scan from 200 nm to 400 nm.[1]

  • Measurement:

    • Replace the sample cuvette solution with the Working Solution.

    • Scan from 200 nm to 400 nm (Scan speed: Medium; Slit width: 1 nm).

    • Critical Check: If Absorbance > 1.5, dilute further. If < 0.1, increase concentration.

Visualization: Experimental Workflow

Workflow Start Start: Sample Preparation Weigh Weigh ~25mg Sample (Stock Prep) Start->Weigh Dilute Dilute to ~50 µM (Working Solution) Weigh->Dilute Blank Baseline Correction (HPLC MeOH, Quartz Cuvette) Dilute->Blank Scan Scan 200-400 nm Blank->Scan Check Absorbance Check (0.2 < A < 1.0?) Scan->Check DiluteMore Dilute Sample Check->DiluteMore A > 1.0 ConcMore Concentrate Sample Check->ConcMore A < 0.2 Analyze Identify λmax Calculate ε Check->Analyze Pass DiluteMore->Scan ConcMore->Scan

Figure 2: Decision-tree workflow for obtaining valid UV-Vis spectral data.

Application in Drug Development

In a drug development context, monitoring the UV spectrum of 2-bromobenzyl derivatives serves two specific purposes:

  • Reaction Monitoring (Alkylation):

    • When 2-bromobenzyl bromide reacts with a nucleophile (e.g., in the synthesis of quinazolines), the benzylic bromide (

      
      , deep UV) is replaced.
      
    • A shift in the

      
       or a change in the fine structure of the B-band (260-270 nm) indicates successful substitution.[1]
      
  • Impurity Profiling:

    • The starting material (toluene derivative) and the product often have distinct spectra.

    • 2-Bromotoluene (precursor) lacks the hyperconjugative effect of the bromomethyl group, leading to a slight hypsochromic (blue) shift compared to the benzyl bromide.[1]

References

  • National Institute of Standards and Technology (NIST). UV/Vis Database: Benzene, 1-bromo-2-(bromomethyl)-.[1] NIST Chemistry WebBook, SRD 69.[1] [Link][1]

  • PubChem. 2-Bromobenzyl bromide (Compound Summary). National Library of Medicine.[1] [Link]

  • University of Toronto. Interpreting UV-Vis Spectra: Effect of Conjugation and Substitution. [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.